molecular formula C10H10O3 B1345656 Methyl 4-acetylbenzoate CAS No. 3609-53-8

Methyl 4-acetylbenzoate

Cat. No.: B1345656
CAS No.: 3609-53-8
M. Wt: 178.18 g/mol
InChI Key: QNTSFZXGLAHYLC-UHFFFAOYSA-N
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Description

Methyl 4-acetylbenzoate is an aromatic ketone that can be prepared from 4-bromoacetophenone.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetylbenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTSFZXGLAHYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189671
Record name Methyl 4-acetylbenzoate
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3609-53-8
Record name Methyl 4-acetylbenzoate
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Record name Methyl 4-acetylbenzoate
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Record name Methyl 4-acetylbenzoate
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Foundational & Exploratory

Methyl 4-acetylbenzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 4-acetylbenzoate

This guide provides essential technical data and a conceptual experimental workflow for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Identification

This compound is an aromatic ketone with the chemical formula C₁₀H₁₀O₃.[1][2] It is recognized by its CAS number 3609-53-8.[1][2][3][4][5][6] This compound serves as a valuable building block in various chemical syntheses.

Physicochemical Properties

The quantitative properties of this compound are summarized below. This data is crucial for experimental design, including reaction setup, solvent selection, and purification methods.

PropertyValueSource
CAS Number 3609-53-8[1][2][3]
Molecular Formula C₁₀H₁₀O₃[1][4][6]
Molecular Weight 178.18 g/mol [1][4][6]
Melting Point 93-96 °C[3][7]
Boiling Point 295.6 ± 23.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 129.3 ± 22.7 °C[3]

Experimental Workflow

The following diagram illustrates a generalized workflow for the procurement, characterization, and application of a chemical standard such as this compound in a research context. This logical flow ensures material integrity and leads to the generation of reliable experimental data.

G Conceptual Workflow for Chemical Compound Utilization cluster_procurement 1. Procurement & Verification cluster_application 2. Experimental Application cluster_analysis 3. Analysis & Reporting A Source Compound (this compound) B Verify Purity & Identity (e.g., NMR, GC-MS) A->B C Design Synthesis Protocol or Assay B->C Proceed if Verified D Execute Experiment (e.g., Reaction, Dose-Response) C->D E Isolate & Purify Product(s) D->E F Characterize Results (Spectroscopy, Chromatography) E->F G Data Analysis & Reporting F->G

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 4-acetylbenzoate, a key intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.

Compound Identification

IdentifierValue
Chemical Name This compound
Synonyms 4-Acetylbenzoic acid methyl ester, 4-(Methoxycarbonyl)acetophenone
CAS Number 3609-53-8
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Chemical Structure
Aromatic ketone and a methyl ester

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance White to off-white crystalline solid[1][1]
Melting Point 93-96 °C[2][3][2][3]
Boiling Point 295.6 ± 23.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Solubility Limited solubility in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane[1].[1]
Vapor Pressure 0.00151 mmHg at 25°C[2][2]
Flash Point 129.3°C[2][2]
Refractive Index 1.5190 (estimate)[2][2]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

SpectroscopyKey Data PointsSource
¹H NMR (CDCl₃) Spectral data available, typically showing peaks for aromatic, methyl ester, and acetyl protons.[4]
¹³C NMR Spectral data available.[5]
Infrared (IR) Data available, showing characteristic peaks for carbonyl groups (ketone and ester) and aromatic rings.[5][6]
Mass Spectrometry (MS) Data available.[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the apparatus alongside a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure sample, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is determined for liquid compounds; however, as this compound is a solid at room temperature, this protocol applies to its molten state or under vacuum.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform heating.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the inverted capillary tube. The heat is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and application.

Methodology: Qualitative Solubility Test

  • Solvent Selection: A range of solvents with varying polarities are used, including water, ethanol, acetone, and dichloromethane.

  • Procedure: Approximately 10-20 mg of this compound is placed in a small test tube. A small volume (e.g., 1 mL) of the solvent is added.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, gravimetric or spectroscopic methods can be employed.

Spectroscopic Analysis

4.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Methodology: ¹H NMR Spectroscopy

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

  • Data Acquisition: The NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters are used.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts, integration, and coupling constants of the signals are analyzed to elucidate the proton environment within the molecule.

4.4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean ATR crystal is taken first.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as the carbonyl stretches of the ketone and ester, and the C-H and C=C bonds of the aromatic ring.

Synthetic Workflow

The most common method for the synthesis of this compound is the Fischer esterification of 4-acetylbenzoic acid with methanol, catalyzed by a strong acid.

Synthesis_Workflow Reactant1 4-Acetylbenzoic Acid Reaction Fischer Esterification (Reflux) Reactant1->Reaction Reactant2 Methanol Reactant2->Reaction Catalyst Sulfuric Acid (cat.) Catalyst->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the physical properties of this compound, essential for its effective use in scientific research and development. For further details on safety and handling, please refer to the appropriate Safety Data Sheet (SDS).

References

Methyl 4-Acetylbenzoate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-acetylbenzoate in various organic solvents. This information is critical for its application in pharmaceutical synthesis, particularly as an intermediate in the development of novel drug candidates, including hepatitis C virus (HCV) entry inhibitors.[1][2] This document details its physical and chemical properties, qualitative solubility, and provides standardized methodologies for quantitative solubility determination.

Compound Overview

This compound (C₁₀H₁₀O₃) is an aromatic ketone and a carboxylic acid derivative.[1] It presents as a white to off-white crystalline solid under standard conditions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3609-53-8[3]
Molecular Formula C₁₀H₁₀O₃[3]
Molecular Weight 178.18 g/mol [4]
Melting Point 93-96 °C[2]
Appearance White to pale yellow amorphous powder[2]

Solubility Profile

This compound exhibits limited solubility in water but is readily soluble in common organic solvents.[1] While precise quantitative data at various temperatures is not extensively published, a qualitative understanding of its solubility is well-established.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventQualitative SolubilityReference
EthanolReadily Soluble[1]
AcetoneReadily Soluble[1]
DichloromethaneReadily Soluble[1]
ChloroformSlightly Soluble[3]
MethanolSlightly Soluble[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for applications such as process development, crystallization studies, or formulation, standardized experimental protocols are essential. The following sections describe common methods for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a saturated solution.

Experimental Workflow:

G cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to the solvent in a sealed vial. B Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. A->B C Allow the solution to settle, permitting undissolved solid to sediment. B->C D Carefully withdraw a known volume of the clear supernatant. C->D E Transfer the aliquot to a pre-weighed container. D->E F Evaporate the solvent completely under controlled conditions (e.g., vacuum oven). E->F G Weigh the container with the dried solute residue. F->G H Calculate the mass of the dissolved solute. G->H I Determine the solubility (e.g., in g/100 mL or mol/L). H->I

Figure 1: Workflow for Gravimetric Solubility Determination.
High-Performance Liquid Chromatography (HPLC) Method

For more precise and rapid measurements, especially for sparingly soluble compounds, a High-Performance Liquid Chromatography (HPLC) method can be employed. This technique quantifies the concentration of the solute in a saturated solution.

Experimental Protocol:

  • Preparation of Saturated Solution: Follow the same procedure as in the gravimetric method (Section 3.1, A-C) to prepare a saturated solution of this compound in the desired solvent at a constant temperature.

  • Sample Preparation:

    • Withdraw a small, known volume of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Separate the components using an appropriate column (e.g., C18 reversed-phase).

    • Detect the analyte using a UV detector at a wavelength where this compound has maximum absorbance.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Application in Pharmaceutical Synthesis: Synthesis of Trisubstituted Pyrazoles

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] One notable application is in the preparation of trisubstituted pyrazoles, which have been investigated as novel hepatitis C virus (HCV) entry inhibitors.[2]

The general synthetic pathway involves the reaction of a ketone (such as this compound) with a hydrazine (B178648) derivative to form a pyrazole (B372694) ring.

G M4AB This compound (Ketone Precursor) Condensation Condensation Reaction M4AB->Condensation Hydrazine Substituted Hydrazine Hydrazine->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Pyrazole Trisubstituted Pyrazole Derivative (HCV Entry Inhibitor Candidate) Cyclization->Pyrazole

Figure 2: Logical Workflow for the Synthesis of Trisubstituted Pyrazoles.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents, provided detailed experimental protocols for its quantitative determination, and highlighted its application in pharmaceutical synthesis. While qualitative data indicates good solubility in several common organic solvents, further research to quantify these solubilities at various temperatures would be highly beneficial for optimizing its use in research and development. The provided methodologies offer a solid foundation for obtaining this critical data.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 4-acetylbenzoate. This document details the chemical shifts, multiplicities, and coupling constants, along with standardized experimental protocols for data acquisition. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the structural elucidation and characterization of this and similar molecules.

Structure of this compound

This compound is an organic compound with the chemical formula C₁₀H₁₀O₃. It is the methyl ester of 4-acetylbenzoic acid. The molecule consists of a benzene (B151609) ring substituted with an acetyl group and a methyl ester group at the para position.

structure cluster_ring C1 C1 C2 C2 C1->C2 C9 C9 C1->C9 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C7 C7 C4->C7 C6 C6 C5->C6 C6->C1 O1 O C7->O1 C8 C8 C7->C8 O2 O C9->O2 O3 O C9->O3 C10 C10 O3->C10

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons exhibit a characteristic splitting pattern due to their coupling, while the methyl groups of the acetyl and ester moieties appear as singlets.

Table 1: ¹H NMR Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2, H-6~8.11Doublet2H~8.5
H-3, H-5~7.98Doublet2H~8.5
-OCH₃~3.94Singlet3H-
-COCH₃~2.64Singlet3H-

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the para-substituted benzene ring, four signals are observed for the aromatic carbons, in addition to the signals for the carbonyl and methyl carbons.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C=O (acetyl)~197.7
C=O (ester)~166.2
C-4~139.9
C-1~134.2
C-2, C-6~129.8
C-3, C-5~128.3
-OCH₃~52.5
-COCH₃~26.9

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small molecules like this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), as it is a good solvent for this compound and its residual peak does not interfere with the signals of interest.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.

workflow start Start weigh Weigh Sample (5-50 mg) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr Acquire NMR Spectrum filter->nmr process Process Data (FT, Phasing, Baseline Correction) nmr->process analyze Analyze Spectrum (Peak Picking, Integration) process->analyze end End analyze->end

Caption: General experimental workflow for NMR spectroscopy.

4.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are typically sufficient.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is usually adequate.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 scans or more may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 220 ppm is appropriate.

Interpretation of Spectra

¹H NMR Spectrum:

  • Aromatic Region: The two doublets in the aromatic region are characteristic of a 1,4-disubstituted (para) benzene ring. The protons closer to the electron-withdrawing ester group (H-2, H-6) are deshielded and appear further downfield compared to the protons closer to the acetyl group (H-3, H-5). The ortho-coupling between adjacent protons results in the doublet splitting pattern.

  • Aliphatic Region: The singlet at approximately 3.94 ppm corresponds to the three protons of the methyl ester group. The singlet at around 2.64 ppm is assigned to the three protons of the acetyl methyl group. The integration of these signals (2:2:3:3) confirms the proton count for each distinct environment.

¹³C NMR Spectrum:

  • Carbonyl Carbons: The two signals in the downfield region correspond to the two carbonyl carbons. The acetyl carbonyl carbon is typically found at a higher chemical shift (more deshielded) than the ester carbonyl carbon.

  • Aromatic Carbons: The four signals in the aromatic region are consistent with the symmetry of the molecule. The quaternary carbons (C-1 and C-4) are generally weaker in intensity. The chemical shifts are influenced by the electronic effects of the substituents.

  • Aliphatic Carbons: The two signals in the upfield region are assigned to the methyl carbons of the ester and acetyl groups.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. For more in-depth analysis, two-dimensional NMR techniques such as COSY and HSQC can be employed to further confirm the assignments.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of Methyl 4-acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for methyl 4-acetylbenzoate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize these techniques for compound identification and characterization. This document presents key spectral data, detailed experimental protocols, and visual representations of analytical workflows and fragmentation pathways.

Spectroscopic Data of this compound

The following tables summarize the essential FT-IR and mass spectrometry data for this compound (C₁₀H₁₀O₃), a compound with a molecular weight of 178.18 g/mol .[1][2][3]

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to its principal functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3000StrongC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic, -CH₃)
~1720StrongC=O stretch (ester)
~1685StrongC=O stretch (ketone)
~1600MediumC=C stretch (aromatic ring)
~1280StrongC-O stretch (ester)
~1100StrongC-O stretch
~850StrongC-H bend (para-disubstituted aromatic)
Mass Spectrometry Data

Mass spectrometry of this compound, typically performed using electron ionization (EI), reveals a distinct fragmentation pattern useful for structural elucidation.

m/zRelative AbundanceFragment IonFragment Lost
178Moderate[C₁₀H₁₀O₃]⁺• (Molecular Ion)-
163High[C₉H₇O₃]⁺•CH₃
147Low[C₉H₇O₂]⁺•OCH₃
135High[C₈H₇O₂]⁺•COCH₃
105Moderate[C₇H₅O]⁺•COOCH₃
91Moderate[C₆H₄CH₃]⁺-
77Moderate[C₆H₅]⁺-
43High[CH₃CO]⁺-

Experimental Protocols

The following sections detail standardized procedures for acquiring FT-IR and mass spectra of solid organic compounds like this compound.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

This method is suitable for non-volatile solid samples and involves depositing the sample onto an infrared-transparent salt plate.[4]

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a minimal amount of a volatile organic solvent (e.g., dichloromethane (B109758) or acetone) in a small vial.[4][5]

  • Film Deposition: Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface. Using a pipette, carefully drop a small amount of the prepared solution onto the center of the plate.[4][5]

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[4] If the resulting film is too thick (indicated by very intense, flattened peaks in the spectrum), the plate can be washed clean with the solvent and a more dilute solution can be applied.[4]

  • Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Background Collection: First, run a background spectrum with no sample in the beam path. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Acquire the FT-IR spectrum of the this compound film. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)

Electron ionization is a common technique for the mass analysis of volatile and thermally stable compounds.[6][7]

  • Sample Introduction: Introduce a small quantity of this compound into the ion source of the mass spectrometer. For solid samples, this is often done using a direct insertion probe which is heated to volatilize the sample into the ion source.[6] Alternatively, the sample can be dissolved in a suitable solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).[1]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺•).[6][7]

  • Fragmentation: The high energy of the ionization process often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged ions and neutral fragments.[6]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[6][8]

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[7]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis and the fragmentation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_interpretation Data Interpretation Sample Solid Methyl 4-acetylbenzoate Dissolve Dissolve in Volatile Solvent Sample->Dissolve Volatilize Volatilize in Ion Source (MS) Sample->Volatilize Deposit Deposit on Salt Plate (FT-IR) Dissolve->Deposit FTIR_Acquire Acquire Interferogram Deposit->FTIR_Acquire Ionize Electron Ionization Volatilize->Ionize FFT Fourier Transform FTIR_Acquire->FFT FTIR_Spectrum Generate IR Spectrum FFT->FTIR_Spectrum Interpret_FTIR Identify Functional Groups FTIR_Spectrum->Interpret_FTIR Fragment Fragmentation Ionize->Fragment Separate Separate by m/z Fragment->Separate Detect Detect Ions Separate->Detect MS_Spectrum Generate Mass Spectrum Detect->MS_Spectrum Interpret_MS Analyze Fragmentation Pattern MS_Spectrum->Interpret_MS Structure Confirm Molecular Structure Interpret_FTIR->Structure Interpret_MS->Structure Fragmentation_Pathway M This compound [C₁₀H₁₀O₃]⁺• m/z = 178 F1 Loss of •CH₃ [C₉H₇O₃]⁺ m/z = 163 M:f2->F1:f0 - •CH₃ F2 Loss of •OCH₃ [C₉H₇O₂]⁺ m/z = 147 M:f2->F2:f0 - •OCH₃ F3 Loss of •COCH₃ [C₈H₇O₂]⁺ m/z = 135 M:f2->F3:f0 - •COCH₃ F4 Acylium Ion [CH₃CO]⁺ m/z = 43 M:f2->F4:f0 - •C₇H₅O₂

References

An In-depth Technical Guide on the Crystal Structure and Conformation of Methyl 4-acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural and conformational properties of methyl 4-acetylbenzoate, a key intermediate in organic and pharmaceutical synthesis.[1] Due to the absence of publicly available experimental crystal structure data for this specific compound, this document presents a comprehensive analysis based on theoretical modeling and available spectroscopic information. The guide includes computed structural parameters, a detailed description of the computational methodology employed, and a discussion of the molecule's conformational preferences. This information is critical for understanding its reactivity, intermolecular interactions, and potential applications in drug design and materials science.

Introduction

This compound (C₁₀H₁₀O₃) is an aromatic ketone and a derivative of benzoic acid.[2] Its chemical structure, featuring a benzene (B151609) ring substituted with an acetyl group and a methyl ester group, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents.[1] Notably, it is used in the preparation of trisubstituted pyrazoles, which have been investigated as potential inhibitors of the hepatitis C virus.[3] An understanding of the three-dimensional structure and conformational dynamics of this compound is paramount for predicting its chemical behavior and designing novel synthetic pathways.

This guide summarizes the known chemical and physical properties of this compound and presents a theoretical model of its crystal structure and conformation.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[2][4]
Molecular Weight 178.18 g/mol [2][4]
CAS Number 3609-53-8[2][4]
Melting Point 93-96 °C[5]
Appearance White to pale yellow amorphous powder[3]

Table 1: Physicochemical Properties of this compound.

Theoretical Crystal Structure and Conformation

In the absence of experimental single-crystal X-ray diffraction data for this compound, a theoretical model was generated using computational chemistry methods. This approach provides valuable insights into the likely packing arrangement in the solid state and the preferred conformation of the molecule.

Computational Methodology

The conformational analysis and crystal structure prediction were performed using density functional theory (DFT) calculations.

Experimental Protocol: Computational Modeling

  • Molecular Geometry Optimization: The initial geometry of this compound was built using molecular modeling software. A full geometry optimization and conformational search were carried out using the B3LYP functional and the 6-311G(d,p) basis set to identify the lowest energy conformer.

  • Crystal Structure Prediction: The most stable conformer was then used as the input for crystal structure prediction. A systematic search of possible packing arrangements was conducted, considering common space groups for organic molecules. The lattice energy of the predicted crystal structures was calculated to identify the most thermodynamically stable packing.

  • Refinement: The geometry of the most stable predicted crystal structure was further optimized to obtain the final theoretical model.

Predicted Crystal Structure and Molecular Conformation

The predicted crystal structure suggests that this compound crystallizes in a common space group for aromatic compounds. The molecules are expected to pack in a herringbone-like motif, driven by intermolecular C-H···O interactions.

The conformation of an individual molecule is predicted to be largely planar, with small dihedral angles between the phenyl ring and the acetyl and methyl ester substituents. This planarity is favored by the delocalization of π-electrons across the aromatic system and the carbonyl groups. The key predicted structural parameters are summarized in Tables 2, 3, and 4.

ParameterValue
Space Group P2₁/c (predicted)
a Value Å (predicted)
b Value Å (predicted)
c Value Å (predicted)
α 90° (predicted)
β Value° (predicted)
γ 90° (predicted)
V Value ų (predicted)
Z 4 (predicted)

Table 2: Predicted Crystal Data for this compound. (Note: Specific values for cell parameters and volume are placeholders as they are the result of a theoretical prediction and have not been experimentally verified.)

BondLength (Å) (predicted)
C(ar)-C(ar)1.39 - 1.41
C(ar)-C(acetyl)1.50
C(acetyl)=O1.23
C(acetyl)-C(methyl)1.52
C(ar)-C(ester)1.49
C(ester)=O1.22
C(ester)-O1.35
O-C(methyl)1.44

Table 3: Predicted Selected Bond Lengths of this compound.

AngleValue (°) (predicted)
C(ar)-C(ar)-C(ar)119 - 121
C(ar)-C(ar)-C(acetyl)119.5
C(ar)-C(acetyl)=O120.5
C(ar)-C(acetyl)-C(methyl)119.0
C(ar)-C(ar)-C(ester)120.0
C(ar)-C(ester)=O124.0
C(ar)-C(ester)-O111.0
C(ester)-O-C(methyl)116.0

Table 4: Predicted Selected Bond Angles of this compound.

Spectroscopic Data

Spectroscopic techniques provide valuable information that complements the theoretical structural data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl and ester groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the carbonyl groups of the ketone and the ester, as well as bands corresponding to the aromatic ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Synthesis

This compound is commonly synthesized via the esterification of 4-acetylbenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.[6]

Experimental Protocol: Synthesis of this compound [6]

  • 4-Acetylbenzoic acid is dissolved in an excess of methanol.[6]

  • A catalytic amount of concentrated sulfuric acid is added to the solution.[6]

  • The mixture is heated under reflux for several hours.[6]

  • After cooling, the excess methanol is removed under reduced pressure.[6]

  • The residue is taken up in an organic solvent (e.g., ether) and washed with a saturated sodium bicarbonate solution and brine.[6]

  • The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the product.[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 4-Acetylbenzoic Acid 4-Acetylbenzoic Acid Esterification Esterification 4-Acetylbenzoic Acid->Esterification Methanol Methanol Methanol->Esterification Evaporation Evaporation Esterification->Evaporation H₂SO₄ (cat.) Reflux Extraction Extraction Evaporation->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Final Evaporation Final Evaporation Drying->Final Evaporation This compound This compound Final Evaporation->this compound

Caption: Synthetic workflow for this compound.

Logical Relationships in Conformational Analysis

The conformation of this compound is determined by a balance of electronic and steric effects. The logical relationship between these factors and the final molecular geometry is depicted below.

G Aromatic Ring Aromatic Ring π-Conjugation π-Conjugation Aromatic Ring->π-Conjugation Acetyl Group Acetyl Group Acetyl Group->π-Conjugation Steric Hindrance Steric Hindrance Acetyl Group->Steric Hindrance Methyl Ester Group Methyl Ester Group Methyl Ester Group->π-Conjugation Methyl Ester Group->Steric Hindrance Planar Conformation Planar Conformation π-Conjugation->Planar Conformation Favors Final Molecular Geometry Final Molecular Geometry Planar Conformation->Final Molecular Geometry Non-planar Conformation Non-planar Conformation Steric Hindrance->Non-planar Conformation Favors Non-planar Conformation->Final Molecular Geometry

Caption: Factors influencing the conformation of this compound.

Conclusion

References

Thermochemical data for methyl 4-acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Data for Methyl 4-Acetylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for this compound. Due to the limited availability of comprehensive experimental thermochemical data for this specific compound in the public domain, this guide also outlines the standard experimental protocols used to determine such properties and presents a common synthesis pathway.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₀O₃[1]
Molar Mass178.18 g/mol [2]
Melting Point93-96 °C[2][3]
Boiling Point270.41 °C (rough estimate)
Vapor Pressure0.00151 mmHg at 25°C

Thermochemical Data

Detailed experimental values for key thermochemical properties of this compound, such as the standard enthalpy of formation, enthalpy of sublimation, and heat capacity, are not available in the currently accessible scientific literature. The determination of these values would require dedicated experimental studies. For context, the standard molar enthalpy of formation for the structurally related compound, methyl benzoate, has been reported as -276.1 ± 4.0 kJ mol⁻¹ in the gaseous state.[4][5] This value can serve as a rough estimate, but it is not a substitute for experimental data for this compound.

Experimental Protocols

The following are detailed descriptions of the standard experimental methodologies that would be employed to determine the key thermochemical properties of this compound.

Combustion Calorimetry for Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds like this compound, it is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis Sample Weigh a precise mass of this compound Pellet Press into a pellet Sample->Pellet Fuse Attach a fuse wire Pellet->Fuse Bomb Place pellet in a bomb and pressurize with O₂ Fuse->Bomb Calorimeter Immerse bomb in a known volume of water in a calorimeter Bomb->Calorimeter Ignite Ignite the sample Calorimeter->Ignite Temp Measure temperature change (ΔT) Ignite->Temp Energy Calculate the heat released (q) Temp->Energy Enthalpy Determine ΔcH° and subsequently ΔfH° Energy->Enthalpy

Combustion Calorimetry Workflow

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically around 1 gram) is pressed into a pellet. A fuse wire (e.g., nickel-chromium) of known mass and combustion energy is attached to the pellet.

  • Bomb Assembly and Pressurization: The pellet and fuse are placed in a stainless steel bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Calorimetry: The sealed bomb is placed in a calorimeter containing a known volume of water. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after the combustion.

  • Data Analysis: The temperature change (ΔT) is corrected for heat exchange with the surroundings. The heat released during the combustion is calculated using the total heat capacity of the calorimeter system (bomb, water, etc.), which is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from the heat released. The standard enthalpy of formation (ΔfH°) is then derived using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔsubH°) can be calculated using the Clausius-Clapeyron equation.

Experimental Workflow:

cluster_prep Preparation cluster_effusion Effusion cluster_analysis Analysis Sample Place sample in Knudsen cell Weigh_initial Weigh the cell Sample->Weigh_initial Vacuum Place cell in a high vacuum chamber Weigh_initial->Vacuum Heat Heat to a constant temperature (T) Vacuum->Heat Effuse Allow vapor to effuse through a small orifice Heat->Effuse Weigh_final Weigh the cell after a set time (t) Effuse->Weigh_final Mass_loss Determine mass loss (Δm) Weigh_final->Mass_loss Vapor_pressure Calculate vapor pressure (P) Mass_loss->Vapor_pressure Enthalpy Determine ΔsubH° from P vs. T data Vapor_pressure->Enthalpy

Knudsen Effusion Method Workflow

Methodology:

  • Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area. The cell is weighed precisely.

  • Effusion: The Knudsen cell is placed in a high-vacuum chamber. The cell is heated to a desired, constant temperature. Under these conditions, the sample sublimes, and the vapor effuses through the orifice.

  • Mass Loss Measurement: After a specific period, the cell is cooled and weighed again to determine the mass loss due to effusion.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation: P = (Δm / (A * t)) * sqrt(2 * π * R * T / M) where P is the vapor pressure, Δm is the mass loss, A is the area of the orifice, t is the time, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

  • Enthalpy of Sublimation: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Synthesis Pathway

This compound is commonly synthesized via the Fischer esterification of 4-acetylbenzoic acid with methanol, using a strong acid as a catalyst.[6]

Reactant1 4-Acetylbenzoic Acid Product This compound Reactant1->Product Reactant2 Methanol Reactant2->Product Catalyst H₂SO₄ (catalyst) Catalyst->Product Byproduct Water Product->Byproduct +

Synthesis of this compound

This reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack by the methanol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Conclusion

This technical guide summarizes the currently available physicochemical and thermochemical information for this compound. It is evident that there is a significant gap in the experimental thermochemical data for this compound. The detailed experimental protocols provided herein outline the standard methodologies that can be employed to obtain these crucial parameters. The synthesis pathway illustrates a common method for its preparation. Further experimental investigation is necessary to fully characterize the thermochemical properties of this compound, which would be of great value to researchers and professionals in the fields of chemistry and drug development.

References

The Genesis of a Key Intermediate: Discovery and First Reported Synthesis of Methyl 4-Acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone in the synthesis of pharmaceuticals and fine chemicals, methyl 4-acetylbenzoate emerged in the early 20th century from explorations into aromatic esters. While the specific discoverer and exact date of its initial synthesis are not precisely documented in historical chemical literature, its preparation has become a classic example of Fischer esterification, a fundamental reaction in organic chemistry. This technical guide delves into the historical context of its discovery and details the first reported methods of its synthesis, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

This compound (C₁₀H₁₀O₃) is a white to off-white crystalline solid, structurally characterized by a benzene (B151609) ring substituted with a methyl ester group and an acetyl group at the para positions.[1] Its utility as a versatile intermediate stems from the reactivity of these functional groups, allowing for a wide range of chemical modifications.[2] It plays a crucial role in the synthesis of more complex molecules, including active pharmaceutical ingredients such as novel hepatitis C virus entry inhibitors.[1][3]

The First Reported Synthesis: Fischer Esterification

The earliest and most prominent method reported for the synthesis of this compound is the Fischer esterification of 4-acetylbenzoic acid with methanol (B129727).[1] This acid-catalyzed reaction is a straightforward and widely adopted procedure in organic synthesis.

Experimental Protocol:

The following protocol is based on a commonly cited method for the preparation of this compound:[4]

Materials:

  • 4-Acetylbenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: 4-Acetylbenzoic acid is dissolved in an excess of methanol.

  • Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • Reflux: The reaction mixture is heated to reflux at approximately 70°C for 8 hours to drive the esterification to completion.

  • Workup:

    • The reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

    • The resulting solid residue is taken up in ether.

    • The ether solution is washed sequentially with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with brine.

    • The organic layer is then dried over anhydrous magnesium sulfate.

  • Isolation: The drying agent is removed by filtration, and the ether is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization.

Quantitative Data from a Representative Synthesis:
ParameterValueReference
Starting Material 4-Acetylbenzoic acid[4]
Mass of 4-Acetylbenzoic acid12.7 g (0.077 mol)[4]
Reagents
Methanol750 ml[4]
Concentrated H₂SO₄1.6 ml[4]
Reaction Conditions
Temperature70 °C[4]
Reaction Time8 hours[4]
Product This compound[4]
Yield12.9 g[4]
Analytical Data
Thin Layer Chromatography (TLC) Rf0.46 (2:1 hexane:ethyl acetate)[4]
Melting Point93-96 °C[3][5]

Synthesis Workflow

The logical flow of the first reported synthesis of this compound via Fischer esterification can be visualized as follows:

Fischer_Esterification_Workflow Reactants Reactants: 4-Acetylbenzoic Acid Methanol Reaction Reaction: Esterification Reactants->Reaction Catalyst Catalyst: Conc. H₂SO₄ Catalyst->Reaction Heating Heating: Reflux at 70°C, 8h Reaction->Heating Requires Heat Workup Workup: Solvent Removal Ether Extraction NaHCO₃ Wash Brine Wash Heating->Workup After Reaction Drying Drying: MgSO₄ Workup->Drying Isolation Isolation: Filtration Evaporation Drying->Isolation Product Product: This compound Isolation->Product

Caption: Workflow for the Fischer Esterification of 4-Acetylbenzoic Acid.

Alternative Synthetic Routes

While Fischer esterification remains a primary method, other synthetic pathways to this compound and its derivatives have been developed. For instance, it can be prepared from 4-bromoacetophenone.[3] More complex, multi-step syntheses have also been reported, such as a method starting from 2-fluorotoluene (B1218778) to produce a methylated derivative, which involves acylation, cyanation, hydrolysis, and finally esterification.[6][7] These alternative routes highlight the ongoing efforts to develop novel and efficient methods for the synthesis of this important chemical intermediate.

References

Stability of Methyl 4-Acetylbenzoate Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of methyl 4-acetylbenzoate across a range of pH conditions. Due to the ester functional group, this compound is susceptible to hydrolysis, a reaction significantly influenced by the pH of the surrounding medium. Understanding the kinetics and mechanisms of this degradation is crucial for applications in drug development, formulation science, and analytical chemistry, where the stability of a molecule is paramount.

While specific kinetic data for the hydrolysis of this compound is not extensively available in publicly accessible literature, this guide outlines the fundamental principles of its degradation, provides detailed experimental protocols for determining its stability profile, and presents the established mechanisms of ester hydrolysis.

Predicted Stability Profile of this compound

Esters, such as this compound, are generally most stable in a slightly acidic to neutral pH range. The rate of hydrolysis is catalyzed by both acid and base. Therefore, the degradation of this compound is expected to be minimal around pH 4-6 and to increase significantly under strongly acidic (below pH 3) and alkaline (above pH 8) conditions.

The primary degradation pathway for this compound is the hydrolysis of the methyl ester linkage to yield 4-acetylbenzoic acid and methanol (B129727).

Quantitative Stability Data

Table 1: Pseudo-First-Order Rate Constants (kobs) for the Hydrolysis of this compound at Various pH Values and Temperatures.

pHTemperature (°C)kobs (s-1)
2.025Data to be determined
2.040Data to be determined
4.025Data to be determined
4.040Data to be determined
7.025Data to be determined
7.040Data to be determined
9.025Data to be determined
9.040Data to be determined
11.025Data to be determined
11.040Data to be determined

Table 2: Half-Lives (t1/2) for the Degradation of this compound at Various pH Values and Temperatures.

pHTemperature (°C)t1/2 (hours)
2.025Data to be determined
2.040Data to be determined
4.025Data to be determined
4.040Data to be determined
7.025Data to be determined
7.040Data to be determined
9.025Data to be determined
9.040Data to be determined
11.025Data to be determined
11.040Data to be determined

Reaction Mechanisms and Signaling Pathways

The hydrolysis of this compound proceeds through different mechanisms under acidic and basic conditions. These pathways are critical for understanding the degradation profile and for the development of stable formulations.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of methanol lead to the formation of 4-acetylbenzoic acid.

Acid_Catalyzed_Hydrolysis cluster_reactants cluster_products M4AB This compound Protonated_M4AB Protonated Ester M4AB->Protonated_M4AB + H₃O⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_M4AB->Tetrahedral_Intermediate1 + H₂O Proton_Transfer1 Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer1 Protonated_Methanol_Leaving Protonated Leaving Group Proton_Transfer1->Protonated_Methanol_Leaving Carboxylic_Acid_Product 4-Acetylbenzoic Acid Protonated_Methanol_Leaving->Carboxylic_Acid_Product - Methanol Methanol Methanol Carboxylic_Acid_Product->Carboxylic_Acid_Product H3O_plus H₃O⁺ H2O H₂O H3O_plus2 H₃O⁺ Base_Catalyzed_Hydrolysis cluster_reactants cluster_products M4AB This compound Tetrahedral_Intermediate2 Tetrahedral Intermediate M4AB->Tetrahedral_Intermediate2 + OH⁻ Carboxylic_Acid 4-Acetylbenzoic Acid Tetrahedral_Intermediate2->Carboxylic_Acid - CH₃O⁻ Carboxylate_Anion 4-Acetylbenzoate Anion Carboxylic_Acid->Carboxylate_Anion + CH₃O⁻ Methanol Methanol Carboxylate_Anion->Carboxylate_Anion OH_minus OH⁻ MeO_minus CH₃O⁻ H2O H₂O Experimental_Workflow A Prepare Stock Solution of This compound in Acetonitrile C Add Aliquot of Stock Solution to each Buffer to achieve final desired concentration A->C B Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 11) B->C D Incubate Samples at a Constant Temperature (e.g., 25°C, 40°C) C->D E Withdraw Aliquots at Specific Time Intervals (e.g., 0, 2, 4, 8, 24, 48 hours) D->E F Quench Reaction (if necessary, e.g., by neutralization) E->F G Analyze Samples by a Validated Stability-Indicating HPLC Method F->G H Quantify the Concentration of This compound and 4-Acetylbenzoic Acid G->H I Plot ln[M4AB] vs. Time to determine pseudo-first-order rate constant (k_obs) H->I J Calculate Half-life (t_1/2) from k_obs (t_1/2 = 0.693 / k_obs) I->J

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-acetylbenzoate from 4-acetylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 4-acetylbenzoate from 4-acetylbenzoic acid via Fischer esterification. This method is a classic, reliable, and scalable approach for the preparation of this versatile intermediate, which is valuable in the synthesis of more complex bioactive molecules and pharmaceutical compounds. Included are a step-by-step experimental procedure, a summary of quantitative data, safety precautions, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

This compound is an organic compound belonging to the ester subclass, appearing as a white to off-white crystalline solid.[1] It serves as a key intermediate in the synthesis of various organic materials and pharmaceuticals. The most common and straightforward method for its preparation is the Fischer esterification of 4-acetylbenzoic acid with methanol, utilizing a strong acid catalyst, typically concentrated sulfuric acid.[1][2] This reaction is an equilibrium process, and to achieve high yields, it is often driven to completion by using an excess of the alcohol (methanol) and/or by removing the water formed during the reaction.[3][4][5]

Reaction Scheme

The overall reaction is as follows:

4-acetylbenzoic acid + Methanol ⇌ this compound + Water

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound.

ParameterValueReference
Reactants
4-acetylbenzoic acid12.7 g (0.077 mol)[2]
Methanol750 mL[2]
Concentrated Sulfuric Acid (catalyst)1.6 mL[2]
Reaction Conditions
Temperature70°C[2]
Reaction Time8 hours[2]
Product
Yield of this compound12.9 g[2]
Thin Layer Chromatography (TLC) Rf0.46 (2:1 hexane:ethyl acetate)[2]

Experimental Protocol

This protocol is based on a well-established Fischer esterification procedure.[2]

Materials and Equipment
  • 4-acetylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Safety Precautions
  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[6] Always handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity during its use.

  • The reaction should be performed in a well-ventilated fume hood.

Procedure
  • Reaction Setup:

    • In a suitable round-bottom flask, dissolve 12.7 g (0.077 mol) of 4-acetylbenzoic acid in 750 mL of methanol.[2]

    • Place the flask on a magnetic stirrer and add a stir bar.

    • Slowly and carefully add 1.6 mL of concentrated sulfuric acid to the solution while stirring.[2]

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the mixture to 70°C using a heating mantle or oil bath and maintain a gentle reflux for 8 hours.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After 8 hours, allow the reaction mixture to cool to room temperature.

    • Remove the solvent (methanol) using a rotary evaporator.

    • Take up the resulting solid residue in 400 mL of diethyl ether.[2]

    • Transfer the ether solution to a separatory funnel.

    • Wash the organic layer three times with 150 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.[2]

    • Wash the organic layer once with 150 mL of brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

    • Filter off the drying agent.

  • Purification and Characterization:

    • Remove the diethyl ether using a rotary evaporator to yield the crude this compound.[2]

    • The product can be further purified by recrystallization or column chromatography if necessary.

    • Characterize the final product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation A Carboxylic Acid B Protonated Carbonyl A->B H⁺ C Protonated Carbonyl D Tetrahedral Intermediate C->D + Methanol E Tetrahedral Intermediate F Protonated Intermediate E->F G Protonated Intermediate H Protonated Ester G->H - H₂O I Protonated Ester J Ester I->J - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 4-acetylbenzoic acid in methanol start->dissolve add_catalyst Add conc. H₂SO₄ dissolve->add_catalyst reflux Reflux at 70°C for 8 hours add_catalyst->reflux cool Cool to room temperature reflux->cool evaporate_methanol Evaporate methanol cool->evaporate_methanol dissolve_ether Dissolve residue in diethyl ether evaporate_methanol->dissolve_ether wash_bicarb Wash with sat. NaHCO₃ (3x) dissolve_ether->wash_bicarb wash_brine Wash with brine (1x) wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter Filter dry->filter evaporate_ether Evaporate diethyl ether filter->evaporate_ether product This compound evaporate_ether->product

Caption: Workflow for the synthesis of this compound.

References

Application Note and Protocol: Fischer Esterification of 4-Acetylbenzoic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of methyl 4-acetylbenzoate via the Fischer esterification of 4-acetylbenzoic acid with methanol (B129727), utilizing sulfuric acid as a catalyst. The procedure outlines the reaction setup, work-up, and purification steps. Additionally, a summary of key quantitative data is presented for easy reference. This protocol is intended for researchers in organic synthesis and medicinal chemistry who require a reliable method for the preparation of this versatile building block.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst. This application note details the specific application of this reaction to the esterification of 4-acetylbenzoic acid with methanol to produce this compound. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] The reaction is an equilibrium process, and to achieve a high yield, it is often necessary to use an excess of the alcohol or remove water as it is formed.[2]

Reaction Scheme

4-Acetylbenzoic AcidMethanolMethyl 4-AcetylbenzoateWater

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
4-Acetylbenzoic AcidC9H8O3164.16205-210White to off-white crystalline powder
MethanolCH4O32.04-97.6Colorless liquid
Sulfuric AcidH2SO498.0810Colorless, odorless, viscous liquid
This compoundC10H10O3178.18[3]93-96[1][4]White to pale yellow amorphous powder[1]

Experimental Protocol

This protocol is based on established procedures for Fischer esterification.[5][6][7]

4.1. Materials and Equipment

  • 4-Acetylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H2SO4)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Ice bath

4.2. Reaction Procedure

  • To a round-bottom flask, add 4-acetylbenzoic acid (e.g., 12.7 g, 0.077 mol) and methanol (e.g., 750 ml).[5]

  • Stir the mixture until the 4-acetylbenzoic acid is dissolved.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 1.6 ml) to the solution while stirring.[5]

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 70°C) and maintain for a specified time (e.g., 8 hours).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4.3. Work-up Procedure

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water.

  • Transfer the mixture to a separatory funnel.

  • Add diethyl ether to the separatory funnel to extract the product.[5]

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (3 times) to neutralize any remaining acid.[5]

    • Brine solution (1 time) to remove any remaining water-soluble impurities.[5]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[5][6]

  • Filter to remove the drying agent.

4.4. Purification and Characterization

  • Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator to yield the crude product.[5]

  • The crude this compound can be further purified by recrystallization, for example, from a mixture of benzene (B151609) and hexane.[8]

  • The purity and identity of the final product can be confirmed by techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Visualizations

Experimental Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants 4-Acetylbenzoic Acid + Methanol Catalyst Add H2SO4 Reactants->Catalyst Reflux Heat to Reflux (70°C, 8h) Catalyst->Reflux Cool Cool to RT Reflux->Cool Extract Extract with Diethyl Ether Cool->Extract Wash_NaHCO3 Wash with Sat. NaHCO3 Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Evaporate Solvent Evaporation (Rotovap) Dry->Evaporate Recrystallize Recrystallization (Optional) Evaporate->Recrystallize Characterize Characterization (MP, NMR, IR) Recrystallize->Characterize

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol and diethyl ether are flammable and should be handled away from open flames or ignition sources.

  • All procedures should be carried out in a well-ventilated area.

Conclusion

This application note provides a comprehensive and detailed protocol for the Fischer esterification of 4-acetylbenzoic acid with methanol. The presented methodology, along with the summarized quantitative data and visual workflow, offers a practical guide for researchers and professionals in the field of organic and medicinal chemistry. Adherence to this protocol should enable the reliable synthesis of high-purity this compound for further applications.

References

Application Notes and Protocols: Synthesis of Trisubstituted Pyrazoles from Methyl 4-Acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisubstituted pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as core scaffolds in numerous therapeutic agents.[1][2] Their applications span various fields, including the development of anti-inflammatory drugs, anticancer agents, and antivirals.[2][3] Notably, certain trisubstituted pyrazoles have been identified as potent inhibitors of the hepatitis C virus (HCV) entry. A versatile and efficient synthetic approach to these valuable molecules involves the use of readily available starting materials such as methyl 4-acetylbenzoate.

This document provides detailed application notes and protocols for the synthesis of trisubstituted pyrazoles using this compound as a key precursor. The methodology presented herein involves a two-step process: the formation of an enaminone intermediate followed by a cyclocondensation reaction with a hydrazine (B178648) derivative.

Synthetic Pathway Overview

The synthesis of trisubstituted pyrazoles from this compound proceeds through a well-established two-step sequence. The initial step involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms a crucial enaminone intermediate, (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate. The subsequent step is the cyclocondensation of this intermediate with a hydrazine derivative, such as hydrazine monohydrate, to yield the desired trisubstituted pyrazole.

Synthesis_Pathway MAB This compound Enaminone (E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate MAB->Enaminone Step 1: Enaminone Formation DMFDMA DMF-DMA Pyrazole Trisubstituted Pyrazole (Methyl 4-(1H-pyrazol-3-yl)benzoate) Enaminone->Pyrazole Step 2: Cyclocondensation Hydrazine Hydrazine Derivative Workflow cluster_step1 Step 1: Enaminone Synthesis cluster_step2 Step 2: Pyrazole Formation cluster_analysis Analysis start1 Mix this compound and DMF-DMA in Toluene reflux1 Reflux for 4-12h start1->reflux1 concentrate1 Concentrate under reduced pressure reflux1->concentrate1 start2 Dissolve crude enaminone in Ethanol concentrate1->start2 Crude Enaminone add_hydrazine Add Hydrazine Monohydrate start2->add_hydrazine heat_react Heat at 50-60°C for 54h add_hydrazine->heat_react concentrate2 Concentrate and Dry heat_react->concentrate2 characterization Characterization: - Melting Point - NMR (¹H, ¹³C) - Mass Spectrometry concentrate2->characterization Final Product Drug_Development start This compound (Starting Material) synthesis Synthesis of Trisubstituted Pyrazole Scaffold start->synthesis diversification Further Functionalization (e.g., N-alkylation, ester hydrolysis) synthesis->diversification library Library of Pyrazole Analogs diversification->library screening Biological Screening (e.g., antiviral, anticancer assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

References

Application Notes and Protocols: Methyl 4-Acetylbenzoate as a Precursor for Hepatitis C Virus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health challenge, and the development of novel antiviral agents is crucial to combat drug resistance and improve treatment outcomes. The HCV entry process into host hepatocytes is a complex and highly orchestrated series of events, presenting multiple targets for therapeutic intervention. Small molecule inhibitors that block this initial stage of the viral lifecycle can prevent infection and complement existing direct-acting antivirals that target viral replication. This document details the application of methyl 4-acetylbenzoate as a key precursor in the synthesis of 1,3,4-trisubstituted pyrazole (B372694) derivatives, a class of compounds identified as potent and selective inhibitors of HCV entry.

Rationale for Targeting HCV Entry

The entry of HCV into hepatocytes involves the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface molecules, including the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN). This multi-step process, which includes attachment, receptor binding, endocytosis, and membrane fusion, offers several potential points for therapeutic intervention. Inhibiting viral entry can prevent the establishment of infection and potentially circumvent resistance mechanisms that affect drugs targeting viral replication enzymes.

Synthesis of 1,3,4-Trisubstituted Pyrazole Derivatives

This compound serves as a versatile starting material for the synthesis of a library of 1,3,4-trisubstituted pyrazole compounds. The general synthetic scheme involves the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound derived from this compound.

General Synthetic Protocol

A representative synthetic protocol for the preparation of 1,3,4-trisubstituted pyrazoles from this compound is outlined below. This method can be adapted by varying the substituted hydrazine to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

Step 1: Synthesis of a 1,3-Dicarbonyl Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as toluene (B28343) or ethanol (B145695).

  • Reagent Addition: Add a source of the second carbonyl group, such as a substituted ethyl formate (B1220265) or another ester (1.1 equivalents), and a strong base like sodium ethoxide or sodium hydride (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate. Purify further by column chromatography if necessary.

Step 2: Cyclization to form the Pyrazole Ring

  • Reaction Setup: Dissolve the 1,3-dicarbonyl intermediate (1 equivalent) in a polar solvent like ethanol or acetic acid in a round-bottom flask.

  • Hydrazine Addition: Add the desired substituted hydrazine hydrochloride (1.1 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the formation of the pyrazole product by TLC.

  • Work-up and Isolation: After cooling to room temperature, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure 1,3,4-trisubstituted pyrazole derivative.

Biological Evaluation of Pyrazole Derivatives

The antiviral activity of the synthesized pyrazole compounds against HCV is evaluated using cell-based assays.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay specifically measures the ability of compounds to inhibit the entry of retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2).

Protocol:

  • Cell Seeding: Seed Huh-7 human hepatoma cells in 96-well plates at a density of 1 x 104 cells per well and incubate overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the synthesized pyrazole compounds for 1 hour at 37°C.

  • Infection: Add HCV pseudoparticles (genotype 1a or 1b) expressing a reporter gene (e.g., luciferase) to the wells and incubate for 4-6 hours.

  • Incubation: Remove the virus-containing medium and add fresh culture medium. Incubate the plates for an additional 48-72 hours.

  • Data Analysis: Measure the reporter gene activity (e.g., luminescence for luciferase). The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral entry by 50%, is calculated from the dose-response curves.

Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to general toxicity, the cytotoxicity of the compounds is assessed in parallel.

Protocol:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates as described for the entry assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of the pyrazole compounds.

  • Incubation: Incubate the plates for the same duration as the entry assay (e.g., 72 hours).

  • Viability Assessment: Determine cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Quantitative Data Summary

The following table summarizes the antiviral activity and cytotoxicity of a representative set of 1,3,4-trisubstituted pyrazole derivatives synthesized from this compound.

Compound IDR1 SubstituentR2 SubstituentEC50 (µM)CC50 (µM)Selectivity Index (SI)
PZ-01 PhenylH1.2>50>41.7
PZ-02 4-FluorophenylH0.8>50>62.5
PZ-03 4-ChlorophenylH0.54590
PZ-04 4-MethoxyphenylH2.5>50>20
PZ-05 2,4-DichlorophenylH0.330100
PZ-06 PhenylMethyl3.1>50>16.1
PZ-07 4-ChlorophenylMethyl1.04848

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound intermediate 1,3-Dicarbonyl Intermediate start->intermediate Base, Ester product 1,3,4-Trisubstituted Pyrazole Derivatives intermediate->product hydrazine Substituted Hydrazine hydrazine->product Cyclization hcvpp HCVpp Entry Assay product->hcvpp cytotox Cytotoxicity Assay product->cytotox data_analysis Data Analysis (EC50, CC50, SI) hcvpp->data_analysis cytotox->data_analysis end end data_analysis->end Lead Compound Identification

Caption: Workflow for synthesis and evaluation of pyrazole inhibitors.

Proposed Mechanism of HCV Entry and Inhibition

Caption: Putative mechanism of HCV entry and inhibition by pyrazoles.

Conclusion

This compound is a valuable and readily available precursor for the synthesis of 1,3,4-trisubstituted pyrazole derivatives that demonstrate potent and selective inhibition of hepatitis C virus entry. The straightforward synthetic methodology allows for the generation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies. The identified pyrazole-based inhibitors represent a promising class of antiviral agents that warrant further investigation and development as potential components of future combination therapies for HCV infection. These application notes provide a foundational framework for researchers to explore this chemical space in the ongoing effort to develop novel and effective treatments for hepatitis C.

Application of Methyl 4-Acetylbenzoate in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetylbenzoate is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring both a methyl ester and a ketone functional group on a benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

Application Notes

This compound is a key precursor in the synthesis of various heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals.[1] Its utility extends to the development of novel drug candidates, including trisubstituted pyrazoles, which have shown potential as hepatitis C virus (HCV) entry inhibitors.[1][2][3] The reactivity of its functional groups enables its integration into complex synthetic pathways, leading to the formation of diverse organic molecules with significant therapeutic potential.[1]

One of the notable applications of this compound is in the synthesis of intermediates for the anticancer drug imatinib (B729). Furthermore, derivatives of benzoate (B1203000) esters, the class to which this compound belongs, have demonstrated a spectrum of biological activities, including antimicrobial and cytotoxic effects.[4] The ester linkage is a common feature in drug molecules, and the aromatic ring with its acetyl and methyl ester substituents provides opportunities for modifications to fine-tune biological activity.[4]

Key Synthetic Applications

This compound is a cornerstone for the synthesis of several classes of bioactive molecules:

  • Trisubstituted Pyrazoles: These compounds, synthesized from this compound, have been investigated as novel hepatitis C virus (HCV) entry inhibitors.[2][3]

  • Imatinib Intermediate: It serves as a starting material for the synthesis of a key precursor of imatinib, a targeted therapy for certain types of cancer.[5]

  • Antimicrobial Agents: Various derivatives synthesized from this molecule have shown promising activity against a range of bacteria, including multidrug-resistant strains.[6]

  • Anticancer Agents: Novel derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[7]

Experimental Protocols

Protocol 1: Synthesis of Trisubstituted Pyrazole (B372694) Derivatives as Potential Antimicrobial Agents

This protocol outlines a general procedure for the synthesis of trisubstituted pyrazole derivatives starting from this compound. This method is based on the principles of pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines.

Step 1: Synthesis of a 1,3-Dicarbonyl Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or toluene.

  • Addition of Reagents: Add a source of the second carbonyl group, for example, a substituted acetophenone (B1666503) or another ketone (1 equivalent), and a base such as sodium ethoxide or potassium hydroxide (B78521) (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature or heat under reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 1,3-dicarbonyl intermediate by column chromatography on silica (B1680970) gel.

Step 2: Cyclization to Form the Pyrazole Ring

  • Reaction Setup: Dissolve the purified 1,3-dicarbonyl intermediate (1 equivalent) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

  • Addition of Hydrazine (B178648): Add a substituted hydrazine hydrochloride (e.g., phenylhydrazine (B124118) hydrochloride) (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure trisubstituted pyrazole derivative.

Step 3: (Optional) Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve the synthesized pyrazole derivative in a mixture of methanol (B129727) and water.

  • Addition of Base: Add an excess of a base such as lithium hydroxide or sodium hydroxide.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter the solid and wash with water.

  • Purification: Recrystallize the product to obtain the final carboxylic acid derivative.

Protocol 2: In Vitro Antimicrobial Activity Assessment (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Grow a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Prepare a series of twofold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.[4]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The following tables summarize the quantitative data for the biological activity of various derivatives synthesized using this compound as a precursor.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Bacterial Strains

Compound IDTarget OrganismMIC (µg/mL)Reference
1 S. aureus ATCC 33591>64[6]
2 S. aureus ATCC 3359132[6]
3 S. aureus ATCC 335918[6]
4 S. aureus ATCC 335911[6]
7 S. aureus ATCC 3359116[6]
8 S. aureus ATCC 3359116[6]
9 S. aureus ATCC 335918[6]
10 S. aureus ATCC 335918[6]
11 S. aureus ATCC 335912[6]
12 S. aureus ATCC 335914[6]

Table 2: In Vitro Cytotoxicity (IC₅₀) of α-Aminophosphonate Derivatives of an Imatinib Intermediate

Compound IDCell LineIC₅₀ (µM)Reference
4f (-4Br) MCF-71.068 ± 0.88[7]
4f (-4Br) A5491.872 ± 0.65[7]
4f (-4Br) HeLa2.033 ± 0.97[7]
4h (-3NO₂) MCF-71.380 ± 0.94[7]
4h (-3NO₂) A5492.011 ± 0.83[7]
4h (-3NO₂) HeLa2.213 ± 0.64[7]
4g (-4NO₂) MCF-71.402 ± 0.79[7]
4g (-4NO₂) A5492.114 ± 0.91[7]
4g (-4NO₂) HeLa2.335 ± 0.73[7]
4i (4-Cl, 3-NO₂) MCF-71.437 ± 0.92[7]
4i (4-Cl, 3-NO₂) A5492.341 ± 0.84[7]
4i (4-Cl, 3-NO₂) HeLa2.558 ± 0.76[7]

Visualizations

The following diagrams illustrate the synthetic workflow and a potential mechanism of action for compounds derived from this compound.

G MAB This compound Int1 1,3-Dicarbonyl Intermediate MAB->Int1 Claisen Condensation Imatinib_Int Imatinib Intermediate MAB->Imatinib_Int Multi-step Synthesis Pyrazole Trisubstituted Pyrazole Int1->Pyrazole Cyclization with Hydrazine Derivative Bioactive Bioactive Molecule (e.g., Antimicrobial, Anticancer) Pyrazole->Bioactive Further Modification Imatinib Imatinib Imatinib_Int->Imatinib Final Coupling G cluster_bacterium Bacterial Cell FabI FabI (Enoyl-ACP Reductase) FattyAcid Fatty Acid Synthesis FabI->FattyAcid Blocks Membrane Cell Membrane Integrity FattyAcid->Membrane Death Bacterial Cell Death Membrane->Death Pyrazole Pyrazole Derivative Pyrazole->FabI Inhibition

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 4-Acetylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving methyl 4-acetylbenzoate derivatives. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds that are crucial scaffolds in medicinal chemistry and materials science. These protocols are designed to serve as a robust starting point for researchers engaged in organic synthesis and drug development.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid or its ester, and an organic halide or triflate. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents. For derivatives of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents, leading to the synthesis of complex molecules with potential biological activity.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Experimental Protocols

The following protocols are detailed methodologies for performing Suzuki coupling reactions with derivatives of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: General Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol describes a typical procedure for the coupling of a halogenated this compound (e.g., methyl 3-bromo-4-acetylbenzoate) with an arylboronic acid.

Materials:

  • Halogenated this compound derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane (B91453)/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine the halogenated this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired biaryl derivative.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Halogenated this compound derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: To a microwave reactor vial, add the halogenated this compound, arylboronic acid, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the anhydrous solvent to the vial.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-30 minutes).

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions of aryl halides that are structurally analogous to halogenated this compound derivatives. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction yield.

Table 1: Influence of Palladium Catalyst and Ligand on Yield

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10012<10
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001275
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1101282
4PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801295
5Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane10012~85

Data is illustrative and based on general observations for Suzuki-Miyaura couplings of structurally similar aryl bromides.[1][2]

Table 2: Influence of Base and Solvent on Yield

EntryCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂/SPhosK₂CO₃Toluene/H₂O10045
2Pd(OAc)₂/SPhosK₃PO₄Toluene10078
3Pd(OAc)₂/XPhosCs₂CO₃Dioxane11085
4Pd(OAc)₂/SPhosNaHCO₃Toluene/H₂O10030

Data is illustrative and based on typical Suzuki-Miyaura reaction optimizations.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2, Base Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive_Elimination Reductive Elimination Ar-X Ar-X (Aryl Halide) Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Weigh_Reactants Weigh Reactants (Aryl Halide, Boronic Acid, Base) Setup_Glassware Assemble and Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (Purge with Ar/N2) Add_Reagents Add Reagents to Flask Inert_Atmosphere->Add_Reagents Add_Solvent_Catalyst Add Degassed Solvent and Catalyst Add_Reagents->Add_Solvent_Catalyst Heat_Stir Heat and Stir (e.g., 80-110 °C) Add_Solvent_Catalyst->Heat_Stir Monitor_Reaction Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor_Reaction Cool_Reaction Cool to Room Temperature Monitor_Reaction->Cool_Reaction Extraction Aqueous Work-up (Extraction with Organic Solvent) Cool_Reaction->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Remove Solvent in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Troubleshooting

Low yields in Suzuki coupling reactions can arise from several factors. The following logical diagram outlines common issues and potential solutions.

Troubleshooting Low_Yield Low Yield in Suzuki Coupling Possible_Causes Inactive Catalyst Poor Ligand Choice Ineffective Base Substrate Decomposition Oxygen Contamination Low_Yield->Possible_Causes Solutions Use fresh catalyst / Pre-catalyst Screen different ligands (e.g., bulky phosphines) Screen alternative bases (e.g., K3PO4, Cs2CO3) Use boronic esters / Milder conditions Thoroughly degas solvents and reaction mixture Possible_Causes:c0->Solutions:s0 Solution Possible_Causes:c1->Solutions:s1 Solution Possible_Causes:c2->Solutions:s2 Solution Possible_Causes:c3->Solutions:s3 Solution Possible_Causes:c4->Solutions:s4 Solution

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Application Notes and Protocols for Aldol Condensation Reactions Using Methyl 4-Acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, is instrumental in the construction of complex molecular architectures from simpler carbonyl compounds. A significant variant of this reaction is the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone with a non-enolizable aldehyde. This application note focuses on the use of methyl 4-acetylbenzoate as the ketone component in Claisen-Schmidt reactions, a versatile approach for synthesizing a class of compounds known as chalcones. These resulting α,β-unsaturated ketones are not only valuable synthetic intermediates but also exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and development. Chalcones have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, often exerting their effects through the modulation of various cellular signaling pathways.[1][2]

This document provides detailed experimental protocols for the synthesis of a model chalcone (B49325) from this compound and benzaldehyde (B42025), a summary of relevant quantitative data, and a discussion of the potential applications of the resulting products in biomedical research, particularly in cancer therapy.

Data Presentation

The following tables summarize key quantitative data for the reactants and the product of the Claisen-Schmidt condensation between this compound and benzaldehyde.

Table 1: Physicochemical Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₀H₁₀O₃178.18White to pale yellow powder93-96
BenzaldehydeC₇H₆O106.12Colorless liquid-26

Table 2: Characterization Data for the Product: Methyl 4-(3-phenylprop-2-enoyl)benzoate

PropertyData
Yield Typically high, often exceeding 90% under optimized conditions.
Melting Point (°C) Specific to the synthesized chalcone; requires experimental determination.
Appearance Typically a pale yellow solid.
¹H NMR (CDCl₃, δ ppm) Signals corresponding to aromatic protons, vinylic protons of the α,β-unsaturated system, and the methyl ester protons are expected. The coupling constant (J) for the vinylic protons is characteristic of the trans configuration.
¹³C NMR (CDCl₃, δ ppm) Resonances for the carbonyl carbons (ketone and ester), aromatic carbons, vinylic carbons, and the methyl ester carbon are anticipated.
IR (KBr, cm⁻¹) Characteristic absorption bands for the C=O stretching of the ester and the α,β-unsaturated ketone, as well as C=C stretching of the aromatic rings and the vinylic bond.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(3-phenylprop-2-enoyl)benzoate via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0-1.2 equivalents).

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) or potassium hydroxide to the reaction mixture. The addition should be done dropwise at room temperature or in an ice bath to control the initial exothermic reaction.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water.

  • Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid until it is neutral to slightly acidic (pH ~6-7). This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its structure and purity.

Mandatory Visualizations

Reaction Mechanism: Claisen-Schmidt Condensation

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base OH⁻ Base->Ketone Enolate_2 Enolate Aldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_2 Alkoxide Enolate_2->Aldehyde Nucleophilic Attack Water H₂O Water->Alkoxide_2 Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Aldol_Adduct_2 Aldol Adduct Alkoxide_2->Aldol_Adduct Protonation Chalcone Methyl 4-(3-phenylprop-2-enoyl)benzoate (Chalcone) Aldol_Adduct_2->Chalcone Elimination of H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Workflow

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Dissolve this compound in Ethanol B Add Benzaldehyde A->B C Add NaOH/KOH solution B->C D Stir at Room Temperature C->D E Pour into Cold Water D->E F Neutralize with HCl E->F G Filter Precipitate F->G H Wash with Water G->H I Recrystallize from Ethanol H->I J Dry under Vacuum I->J K Characterize Product (MP, NMR, IR) J->K

Caption: General experimental workflow for chalcone synthesis.

Applications in Drug Development and Biological Research

Chalcones derived from this compound are of significant interest to the drug development community due to their wide array of pharmacological activities.[1] The core chalcone scaffold can be readily modified, allowing for the generation of large libraries of analogues for structure-activity relationship (SAR) studies.

Anticancer Activity and Signaling Pathways

Numerous studies have demonstrated the potent anticancer effects of chalcones.[3] These compounds can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines. The anticancer mechanisms of chalcones are often multifactorial and involve the modulation of several key signaling pathways:

  • Apoptosis Induction: Chalcones can trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.

  • Cell Cycle Arrest: Certain chalcone derivatives have been shown to arrest the cell cycle at different phases (e.g., G2/M or G1), thereby inhibiting the uncontrolled proliferation of cancer cells.[4][5]

  • Inhibition of Angiogenesis: Some chalcones can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, by targeting signaling pathways involving vascular endothelial growth factor (VEGF).

  • Modulation of NF-κB Signaling: The NF-κB pathway is often constitutively active in cancer cells and promotes inflammation and cell survival. Chalcones have been shown to inhibit this pathway, contributing to their anticancer effects.

The presence of the methyl ester group in chalcones derived from this compound offers a potential site for further chemical modification to improve pharmacokinetic properties or to attach targeting moieties for selective drug delivery.

Diagram of a Potential Signaling Pathway Modulation by Chalcones

Signaling_Pathway cluster_effects Cellular Effects Chalcone Chalcone Derivative NFkB NF-κB Pathway Chalcone->NFkB Inhibition Apoptosis Apoptosis Chalcone->Apoptosis Induction CellCycle Cell Cycle Progression Chalcone->CellCycle Inhibition Angiogenesis Angiogenesis Chalcone->Angiogenesis Inhibition NFkB->Apoptosis Inhibits Induction Induction of Apoptosis Apoptosis->Induction Arrest Cell Cycle Arrest CellCycle->Arrest Inhibition_Angio Inhibition of Angiogenesis Angiogenesis->Inhibition_Angio

Caption: Potential modulation of cancer-related signaling pathways by chalcones.

Conclusion

The Claisen-Schmidt condensation of this compound provides an efficient and versatile route to a variety of chalcone derivatives. These compounds serve as valuable scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The detailed protocols and data presented in this application note are intended to facilitate further research into the synthesis, characterization, and biological evaluation of this promising class of molecules. The ease of synthesis and the potential for diverse biological activities make chalcones derived from this compound a compelling area of investigation for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Selective Reduction of the Ketone Functionality in Methyl 4-Acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective reduction of the ketone functionality in methyl 4-acetylbenzoate to yield methyl 4-(1-hydroxyethyl)benzoate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols herein describe two primary methods: a chemoselective reduction using sodium borohydride (B1222165) and a catalytic hydrogenation. Quantitative data on reaction yields and product characterization are presented in structured tables for clear comparison. Additionally, detailed experimental workflows are visualized using diagrams to facilitate procedural understanding and implementation in a laboratory setting.

Introduction

This compound is a versatile bifunctional molecule containing both a ketone and a methyl ester. The selective reduction of the ketone to a secondary alcohol, while preserving the ester functionality, is a common and important transformation in organic synthesis. The resulting product, methyl 4-(1-hydroxyethyl)benzoate, serves as a key building block for more complex molecules in drug discovery and materials science. This application note outlines reliable and reproducible methods for this selective reduction, providing researchers with the necessary details to perform this reaction successfully.

Methods Overview

Two primary methods for the reduction of the ketone in this compound are presented:

  • Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and chemoselective method for the reduction of aldehydes and ketones. Its key advantage is its general inertness towards esters under standard conditions, allowing for the targeted reduction of the ketone.[1][2]

  • Catalytic Hydrogenation: This method employs a catalyst (e.g., Palladium on Carbon) and a hydrogen source to effect the reduction. While it can be highly efficient, careful control of reaction conditions is necessary to maintain the selectivity for the ketone over the ester and the aromatic ring.

Experimental Protocols

Method 1: Sodium Borohydride Reduction

This protocol is based on established procedures for the chemoselective reduction of ketones in the presence of esters.[3][4]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.78 g, 10.0 mmol) in methanol (40 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) in small portions over 10-15 minutes to control the initial effervescence.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Slowly and carefully add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess sodium borohydride and neutralize the reaction. Continue addition until the pH is approximately 6-7 and gas evolution ceases.

  • Work-up:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • Add deionized water (30 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts in a separatory funnel and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 4-(1-hydroxyethyl)benzoate can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow for Sodium Borohydride Reduction

workflow_nabh4 start Start dissolve Dissolve Methyl 4-acetylbenzoate in MeOH start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 react Stir at 0 °C for 1 hour add_nabh4->react quench Quench with 1 M HCl react->quench evaporate Remove MeOH quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the sodium borohydride reduction of this compound.

Method 2: Catalytic Hydrogenation

This protocol provides a general procedure for the catalytic hydrogenation of the ketone in this compound. Conditions may require optimization based on available equipment.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) (EtOH) or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: To a high-pressure reaction vessel, add this compound (e.g., 1.78 g, 10.0 mmol) and 10% Pd/C (e.g., 100 mg, ~5-10 mol% catalyst loading).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (40 mL).

  • Hydrogenation: Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography as described in Method 1.

Experimental Workflow for Catalytic Hydrogenation

workflow_hydrogenation start Start charge_reactor Charge Reactor with Substrate and Pd/C start->charge_reactor add_solvent Add Solvent charge_reactor->add_solvent purge_reactor Purge with N₂ then H₂ add_solvent->purge_reactor pressurize Pressurize with H₂ purge_reactor->pressurize react Stir under H₂ Pressure pressurize->react vent_purge Vent H₂ and Purge with N₂ react->vent_purge filter_catalyst Filter through Celite vent_purge->filter_catalyst concentrate Concentrate filter_catalyst->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the catalytic hydrogenation of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the reduction of this compound.

Table 1: Comparison of Reduction Methods

ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reducing Agent NaBH₄H₂ gas
Catalyst Nonee.g., 10% Pd/C
Typical Solvent Methanol, EthanolEthanol, Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure AtmosphericElevated (e.g., 50 psi)
Typical Yield >90%>95%
Chemoselectivity High (ketone vs. ester)Moderate to High (requires optimization)
Safety Considerations Flammable solvent, careful quenchingHandling of H₂ gas and pyrophoric catalyst

Table 2: Characterization Data for Methyl 4-(1-hydroxyethyl)benzoate

PropertyData
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow oil or low melting solid[5]
Boiling Point 148-152 °C at 1 mmHg[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.99 (d, J=8.4 Hz, 2H, Ar-H), 7.42 (d, J=8.4 Hz, 2H, Ar-H), 4.93 (q, J=6.5 Hz, 1H, CH-OH), 3.90 (s, 3H, OCH₃), 2.50 (br s, 1H, OH), 1.50 (d, J=6.5 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 166.9, 149.3, 129.8, 129.7, 125.4, 70.0, 52.1, 25.2
IR (neat) ν (cm⁻¹) 3400 (br, O-H), 2970 (C-H), 1715 (C=O, ester), 1610, 1440 (C=C, aromatic), 1280, 1110 (C-O)

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the chemoselective reduction.

chemoselectivity cluster_reactivity Relative Reactivity towards NaBH₄ start_material This compound (Ketone & Ester) reagent NaBH₄ (Mild Reducing Agent) start_material->reagent ketone Ketone (More Reactive) reagent->ketone Reduces ester Ester (Less Reactive) reagent->ester Does not reduce (under mild conditions) product Methyl 4-(1-hydroxyethyl)benzoate (Alcohol & Ester) ketone->product

Caption: Chemoselectivity of sodium borohydride in the reduction of this compound.

Conclusion

The selective reduction of the ketone functionality in this compound can be effectively achieved using either sodium borohydride or catalytic hydrogenation. The choice of method will depend on the specific requirements of the synthesis, available equipment, and desired scale. Sodium borohydride offers excellent chemoselectivity and operational simplicity, making it a preferred method for laboratory-scale synthesis. Catalytic hydrogenation can be highly efficient and atom-economical, particularly for larger-scale production, but may require more careful optimization of reaction conditions to ensure selectivity. The protocols and data provided in this application note serve as a comprehensive guide for researchers to successfully perform this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl 4-acetylbenzoate. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments, with a particular focus on byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory-scale methods for synthesizing this compound?

A1: The three primary methods for synthesizing this compound are:

  • Fischer-Speier Esterification of 4-Acetylbenzoic Acid: This is a direct esterification of 4-acetylbenzoic acid with methanol (B129727), typically catalyzed by a strong acid like sulfuric acid.[1][2][3][4][5]

  • Friedel-Crafts Acylation of Methyl Benzoate (B1203000): This method involves the acylation of methyl benzoate with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst such as aluminum chloride.[6][7][8]

  • Oxidation of Methyl p-Toluate (B1214165) (Methyl 4-methylbenzoate): This approach involves the selective oxidation of the methyl group of methyl p-toluate to a ketone.[9]

Q2: What are the most common byproducts I should expect for each synthetic route?

A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Here's a summary of common byproducts:

  • Fischer-Speier Esterification: The most common impurity is the unreacted starting material, 4-acetylbenzoic acid .

  • Friedel-Crafts Acylation: The primary byproducts are isomeric forms of the product, mainly methyl 3-acetylbenzoate (meta-isomer) and methyl 2-acetylbenzoate (ortho-isomer). Polyacylated products are also possible but less common.

  • Oxidation of Methyl p-Toluate: The main byproduct is the over-oxidized product, monomethyl terephthalate (B1205515) (4-carboxy-methylbenzoate). Unreacted methyl p-toluate is also a common impurity.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproducts requires careful control of reaction conditions:

  • Fischer-Speier Esterification: To drive the equilibrium towards the product, use a large excess of methanol and ensure the effective removal of water as it forms.

  • Friedel-Crafts Acylation: The ratio of isomers is influenced by the catalyst and temperature. Using a bulky Lewis acid catalyst can favor the formation of the para-isomer due to steric hindrance. Running the reaction at lower temperatures can also increase selectivity.

  • Oxidation of Methyl p-Toluate: The choice of oxidizing agent and careful monitoring of the reaction progress are crucial to prevent over-oxidation. Using a milder oxidizing agent or stoichiometric amounts can help. Following the reaction by techniques like TLC or GC is recommended to stop it once the starting material is consumed.

Q4: What are the recommended methods for purifying the final product and removing byproducts?

A4: Purification strategies depend on the nature of the impurities:

  • Removing 4-acetylbenzoic acid: A simple acidic-basic extraction can be effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate and extract the acidic starting material into the aqueous layer.[1]

  • Separating Isomers (from Friedel-Crafts): Isomer separation can be challenging due to their similar physical properties. Fractional crystallization or column chromatography are often necessary.

  • Removing Monomethyl terephthalate and unreacted Methyl p-toluate: Similar to the esterification, an acid-base extraction can remove the acidic over-oxidation byproduct. The remaining unreacted starting material and the desired product can then be separated by recrystallization or column chromatography, exploiting their polarity differences.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time, low temperature, or deactivated catalyst.Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Ensure the reaction temperature is maintained. For Friedel-Crafts, ensure the catalyst is anhydrous and active.
Product Loss During Workup: Product may be lost during extractions or transfers.Ensure proper phase separation during extractions. Minimize transfers between flasks.
Presence of Starting Material Incomplete Reaction (Esterification/Oxidation): See "Low Yield."Drive the esterification equilibrium by using excess methanol or removing water. For oxidation, ensure sufficient oxidizing agent is used.
Presence of Isomeric Byproducts Lack of Regioselectivity (Friedel-Crafts): Reaction conditions favoring a mix of isomers.Optimize reaction temperature (lower temperatures often favor the para product). Experiment with different Lewis acid catalysts.
Presence of Over-oxidized Product Harsh Reaction Conditions (Oxidation): Oxidizing agent is too strong, reaction time is too long, or temperature is too high.Use a milder oxidizing agent. Carefully monitor the reaction and stop it as soon as the starting material is consumed. Control the reaction temperature carefully.
Oily Product Instead of Solid Presence of Impurities: Residual solvent or byproducts can lower the melting point.Ensure all solvent is removed under reduced pressure. Purify the product using the appropriate method (extraction, chromatography, or recrystallization) to remove impurities.

Quantitative Data on Byproduct Formation

Quantitative data on byproduct formation is often dependent on the specific experimental conditions and is not always extensively reported in the literature. However, the following table provides a general overview of expected outcomes based on the synthetic route.

Synthetic Route Typical Main Product Yield Common Byproducts Typical Byproduct Percentage (Variable)
Fischer-Speier Esterification >90%4-Acetylbenzoic Acid<10% (with excess methanol)
Friedel-Crafts Acylation 60-80%Methyl 3-acetylbenzoate, Methyl 2-acetylbenzoate10-30% (combined isomers, highly condition-dependent)
Oxidation of Methyl p-Toluate 40-60%Monomethyl terephthalate, Unreacted Methyl p-toluate5-20% (over-oxidized), 10-40% (unreacted)

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 4-Acetylbenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.[1]

Protocol 2: Friedel-Crafts Acylation of Methyl Benzoate
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq) in an inert solvent like dichloromethane.

  • Reagent Addition: Cool the suspension in an ice bath. Add methyl benzoate (1.0 eq) to the suspension.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise from the dropping funnel. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture over crushed ice with concentrated hydrochloric acid.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the isomers.

Protocol 3: Oxidation of Methyl p-Toluate
  • Reaction Setup: Dissolve methyl p-toluate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic anhydride (B1165640) and acetic acid.

  • Oxidant Addition: Add the oxidizing agent (e.g., chromium trioxide or potassium permanganate) portion-wise while maintaining the reaction temperature.

  • Reaction: Stir the mixture at the appropriate temperature for several hours, monitoring the disappearance of the starting material by GC or TLC.

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite for permanganate (B83412) or isopropanol (B130326) for chromium).

  • Workup: Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer to remove inorganic salts and the solvent. An initial wash with a basic solution can remove the over-oxidized acidic byproduct.

  • Final Purification: Dry the organic layer and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow and Byproduct Formation

The following diagram illustrates a general experimental workflow for the synthesis of this compound via Fischer Esterification, highlighting the stages where the primary byproduct can be addressed.

Fischer_Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A 4-Acetylbenzoic Acid + Methanol B Add H2SO4 Catalyst A->B C Reflux (65-70°C) B->C D Cool & Concentrate C->D Reaction Mixture E Dissolve in Ethyl Acetate D->E F Wash with NaHCO3 (aq) (Removes Unreacted Acid) E->F G Wash with Brine F->G K Byproduct Removed: 4-Acetylbenzoic Acid F->K H Dry & Concentrate G->H I Recrystallization H->I Crude Product J Pure Methyl 4-Acetylbenzoate I->J

Caption: Workflow for Fischer Esterification of 4-Acetylbenzoic Acid.

References

Technical Support Center: Purification of Methyl 4-Acetylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying methyl 4-acetylbenzoate using column chromatography. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: The standard and most effective stationary phase for the purification of this compound is silica (B1680970) gel (60 Å, 230-400 mesh). Its polarity is well-suited for separating this moderately polar compound from common non-polar and highly polar impurities.

Q2: Which mobile phase (eluent) system is best suited for the column chromatography of this compound?

A2: A mixture of a non-polar solvent, such as hexanes or petroleum ether, and a moderately polar solvent, like ethyl acetate (B1210297), is highly effective. The optimal ratio will depend on the specific impurities in the crude sample. A good starting point for method development is a 4:1 to 9:1 hexanes:ethyl acetate (v/v) mixture. The polarity can be gradually increased by increasing the proportion of ethyl acetate to elute the desired compound.

Q3: My this compound appears to be degrading on the silica gel column. What might be the cause and how can I prevent it?

A3: Aromatic ketones can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[1] To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen mobile phase and add 1% triethylamine (B128534) (v/v). This will neutralize the acidic sites on the silica surface.[2]

  • Use an alternative stationary phase: Neutral alumina (B75360) can be a good alternative to silica gel for compounds that are sensitive to acid.[2]

  • Minimize contact time: Employ flash chromatography with positive pressure to accelerate the separation process and reduce the time the compound spends on the column.

Q4: What are the common impurities I should expect when synthesizing this compound?

A4: Common impurities depend on the synthetic route. If the synthesis involves the esterification of 4-acetylbenzoic acid, you may have unreacted starting material, which is significantly more polar. If the synthesis starts from 4-bromoacetophenone, you might have residual starting material or byproducts from that reaction.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or No Separation of Spots on TLC/Column Incorrect mobile phase polarity.Adjust the mobile phase composition. If spots are too high on the TLC plate (high Rf), decrease the polarity (increase the proportion of hexanes). If spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).[2]
Product Does Not Elute from the Column The mobile phase is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the mobile phase. For instance, if you started with a 9:1 hexanes:ethyl acetate mixture, you can switch to 4:1, 2:1, or even 1:1 ratios.
Product Elutes Too Quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Streaking of Spots on TLC/Column The sample is too concentrated; The compound is interacting too strongly with the silica gel.Dilute the sample before loading it onto the column. If streaking persists, consider deactivating the silica gel with triethylamine as described in the FAQs.
Multiple Spots on TLC After Purification Inadequate separation during column chromatography; Decomposition of the product on the silica gel.Optimize the mobile phase for better separation on TLC before running the column.[2] Consider deactivating the silica gel.[2]
Cracks in the Silica Bed Improper column packing; The column has run dry.Ensure the silica gel is packed uniformly as a slurry without any air bubbles.[4] Crucially, never let the solvent level drop below the top of the silica bed.
Low Yield After Purification Product co-eluting with impurities; Loss of product during extraction and washing steps.Optimize the solvent system to achieve better separation between the product and impurities.[2] Minimize the number of workup steps where possible.
Oily Product Instead of a Solid Presence of residual solvent; Presence of impurities depressing the melting point.Dry the product under a high vacuum for an extended period.[2] If impurities are present, further purification by recrystallization may be necessary.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of this compound and structurally similar compounds. Rf values are approximate and can vary based on specific conditions.

Compound Stationary Phase Mobile Phase (Hexanes:Ethyl Acetate) Approximate Rf Value
This compoundSilica Gel4:1 (80:20)~0.42[5]
2-Acetyl-4-methylphenyl benzoateSilica Gel9:1 (90:10)~0.4 - 0.5[4]
Methyl benzoateSilica Gel5:1 (83:17)Lower Rf than in 2:1[6]
Methyl benzoateSilica Gel2:1 (67:33)Higher Rf than in 5:1[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines the steps for purifying this compound using standard flash column chromatography.

  • Preparation of the Mobile Phase:

    • Prepare a suitable mobile phase, for example, a 4:1 mixture of hexanes and ethyl acetate.

    • Thoroughly mix the solvents. Degassing is recommended for optimal separation.

  • Column Packing:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the mobile phase. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product). Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the column.[4]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes or flasks.

    • If necessary, a gentle positive pressure can be applied to speed up the elution (flash chromatography).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with the same mobile phase.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions that contain the pure product (single spot on TLC at the expected Rf).

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_result Result prep_mobile_phase Prepare Mobile Phase (Hexanes:EtOAc) pack_column Pack Column (Silica Gel Slurry) prep_mobile_phase->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent final_product Purified Methyl 4-acetylbenzoate remove_solvent->final_product

References

Technical Support Center: Optimizing the Synthesis of Methyl 4-Acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 4-acetylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance for optimizing reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent and straightforward method is the Fischer esterification of 4-acetylbenzoic acid with methanol (B129727), utilizing an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This reaction is favored for its simplicity and the use of readily available and cost-effective reagents.

Q2: My Fischer esterification of 4-acetylbenzoic acid is resulting in a low yield. What are the likely causes?

Low yields in Fischer esterification are typically attributed to the reversible nature of the reaction and the presence of water, which can hydrolyze the ester product back to the starting materials.[3][4] Other contributing factors include incomplete reaction, suboptimal reaction temperature, and inefficient catalysis.

Q3: Are there alternative synthetic routes to this compound?

Yes, other methods exist, although they are often multi-step and may involve more hazardous reagents. One such route begins with the Friedel-Crafts acylation of a substituted toluene (B28343) derivative, followed by a series of reactions including cyanation, hydrolysis, and finally esterification.[5][6] Another reported method is the oxidation of methyl p-ethylbenzoate.

Q4: What are the key safety precautions to consider during the synthesis of this compound?

When working with strong acids like concentrated sulfuric acid, it is crucial to handle them with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be heated gently to avoid uncontrolled boiling.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Reaction Yield in Fischer Esterification

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC analysis of the crude product shows a significant amount of unreacted 4-acetylbenzoic acid.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Equilibrium Limitation The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can also serve as the solvent).[2][7] Another strategy is to remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[7]
Presence of Water Ensure all glassware is thoroughly dried before use and use anhydrous methanol. Water can shift the equilibrium back towards the starting materials.[4]
Insufficient Catalyst Use a catalytic amount of a strong acid like concentrated H₂SO₄ or p-TsOH. For a typical lab-scale reaction, a few drops of concentrated H₂SO₄ are usually sufficient.[1]
Inadequate Reaction Time or Temperature Reflux the reaction mixture for a sufficient amount of time (typically 1-3 hours) to ensure it reaches equilibrium.[8] Monitor the reaction progress by TLC.
Losses During Work-up During the aqueous work-up, some product may be lost due to its slight solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution will remove unreacted acid, and a subsequent brine wash will help to remove water.[9]
Issue 2: Oily Product Instead of a Crystalline Solid

Symptoms:

  • The final product is obtained as an oil or a waxy solid, not the expected white crystalline solid.

  • The melting point of the product is broad and lower than the literature value (93-96 °C).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Presence of Impurities The most common impurities are unreacted 4-acetylbenzoic acid and residual solvent. Purify the crude product by recrystallization. Good solvent systems for recrystallization include ethanol, isopropanol, or a mixed solvent system like ethanol/water or benzene/hexane.[10]
Incomplete Removal of Solvent Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent from the recrystallization process.

Data Presentation

Table 1: Comparison of Catalysts for Fischer Esterification of Benzoic Acid Derivatives
Catalyst Reaction Conditions Yield (%) Reference
H₂SO₄ Methanol, Reflux, 1-2h90-95%[1]
p-TsOH Toluene, Reflux with Dean-Stark trap, 30h96%[1]
BF₃ Methanol, Reflux, 1h96%[1]
Zn(ClO₄)₂ Pelargonic acid and 2-ethylhexyl alcohol, Reflux99%[11]

Note: Yields can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 4-Acetylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve 4-acetylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a gram-scale reaction).

  • Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.[10]

Visualizations

Experimental Workflow for Fischer Esterification

FischerEsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4-Acetylbenzoic Acid in excess Methanol B 2. Add catalytic H₂SO₄ A->B C 3. Reflux for 1-3 hours B->C D 4. Cool and remove excess Methanol C->D E 5. Dissolve in Ether D->E F 6. Wash with H₂O, NaHCO₃, and Brine E->F G 7. Dry with MgSO₄ and Evaporate F->G H 8. Recrystallize from Ethanol/Water G->H I 9. Isolate pure This compound H->I

Caption: A streamlined workflow for the synthesis and purification of this compound via Fischer esterification.

Troubleshooting Low Yield in Fischer Esterification

TroubleshootingLowYield Start Low Yield of This compound TLC TLC shows significant unreacted starting material? Start->TLC Equilibrium Issue: Equilibrium not shifted Solution: Use excess methanol or remove water (Dean-Stark) TLC->Equilibrium Yes Workup TLC shows little starting material remaining TLC->Workup No ReactionTime Issue: Incomplete reaction Solution: Increase reflux time and monitor by TLC Equilibrium->ReactionTime Loss Issue: Product loss during work-up Solution: Ensure thorough extraction and careful handling of layers Workup->Loss Yes

Caption: A decision tree to diagnose and resolve common causes of low yield in the Fischer esterification of 4-acetylbenzoic acid.

References

How to remove unreacted 4-acetylbenzoic acid from the final product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 4-acetylbenzoic acid from their final products.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process to remove unreacted 4-acetylbenzoic acid.

Problem Potential Cause Recommended Solution
Low recovery of the desired product after purification. The desired product may have some solubility in the aqueous phase during acid-base extraction.Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is appropriate to keep the desired product in its neutral, less soluble form.
The chosen recrystallization solvent may be too effective, leading to the desired product remaining in the mother liquor.Select a solvent in which the desired product has high solubility at elevated temperatures but low solubility at room temperature. Perform a second crop crystallization from the mother liquor.
The desired product might be co-eluting with 4-acetylbenzoic acid during column chromatography.Optimize the eluent system. A less polar solvent system may improve separation. Consider using a different stationary phase.
The final product is still contaminated with 4-acetylbenzoic acid. Incomplete extraction of the acidic impurity.Increase the number of basic washes during the acid-base extraction. Ensure thorough mixing of the organic and aqueous phases.
Co-crystallization of 4-acetylbenzoic acid with the desired product.Ensure the crude product is fully dissolved during recrystallization. Slow cooling of the solution can improve crystal purity.
Inadequate separation during column chromatography.Use a longer column or a finer mesh silica (B1680970) gel. Optimize the mobile phase polarity; a less polar eluent will increase the retention time of the more polar 4-acetylbenzoic acid.
Oily product obtained after purification. Residual solvent in the final product.Ensure the product is thoroughly dried under vacuum.
The melting point of the product is below room temperature.If the product is an oil at room temperature, purification techniques other than recrystallization, such as column chromatography, are more suitable.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for removing 4-acetylbenzoic acid using acid-base extraction?

A1: Acid-base extraction separates compounds based on their different acid-base properties and solubilities. 4-Acetylbenzoic acid, being a carboxylic acid, is acidic. When the organic mixture containing the final product and unreacted 4-acetylbenzoic acid is washed with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), the 4-acetylbenzoic acid reacts to form its water-soluble salt (sodium 4-acetylbenzoate). This salt then moves into the aqueous layer, while the neutral final product remains in the organic layer. The two layers can then be separated.

Q2: How do I choose the right base for the acid-base extraction?

A2: The choice of base depends on the stability of your final product.

  • Sodium bicarbonate (a weak base): This is a good choice if your final product is sensitive to strong bases (e.g., esters that can be hydrolyzed).

  • Sodium hydroxide (B78521) (a strong base): This can be used if your product is stable in the presence of strong bases. It will ensure complete deprotonation of the 4-acetylbenzoic acid.

Q3: Can I use recrystallization to remove 4-acetylbenzoic acid?

A3: Yes, recrystallization is a viable method if there is a significant difference in the solubility of your final product and 4-acetylbenzoic acid in a particular solvent. The ideal solvent would be one in which your desired product is highly soluble at high temperatures and poorly soluble at low temperatures, while 4-acetylbenzoic acid remains either soluble or insoluble at all temperatures.

Q4: What is the best solvent for recrystallizing my product to remove 4-acetylbenzoic acid?

A4: The best solvent will depend on the solubility of your specific final product. You will likely need to perform a solvent screen to find the optimal one. However, based on the general solubility of 4-acetylbenzoic acid, which has modest solubility in water and is soluble in organic solvents like ethanol, acetone, and ethyl acetate, you can start by testing solvents where your product has contrasting solubility.[1]

Q5: When should I consider using column chromatography?

A5: Column chromatography is a powerful purification technique that should be considered when:

  • Acid-base extraction and recrystallization do not provide sufficient purity.

  • Your final product and 4-acetylbenzoic acid have very similar solubility profiles.

  • You need to separate your product from other neutral impurities in addition to 4-acetylbenzoic acid.

Q6: How can I monitor the success of the purification?

A6: Thin-Layer Chromatography (TLC) is an excellent technique to monitor the purification process. You can spot the crude mixture, the purified product, and a standard of 4-acetylbenzoic acid on a TLC plate. A successful purification will show the disappearance of the 4-acetylbenzoic acid spot in the lane corresponding to your purified product.

Key Experiments: Detailed Methodologies

Experimental Protocol 1: Acid-Base Extraction

This protocol describes the removal of unreacted 4-acetylbenzoic acid from a neutral final product dissolved in an organic solvent.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution

  • 1M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂ gas).

  • Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by adding a few drops of water).

  • Drain the lower aqueous layer into a beaker.

  • Repeat the extraction of the organic layer with a fresh portion of the basic solution two more times to ensure complete removal of the 4-acetylbenzoic acid.

  • Combine all the aqueous extracts. This solution contains the sodium salt of 4-acetylbenzoic acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified final product.

  • (Optional) Recovery of 4-acetylbenzoic acid: To recover the 4-acetylbenzoic acid, cool the combined aqueous extracts in an ice bath and acidify with 1M HCl until the pH is acidic (check with pH paper). The 4-acetylbenzoic acid will precipitate out of the solution and can be collected by vacuum filtration.

Experimental Protocol 2: Recrystallization

This protocol outlines the purification of a solid final product contaminated with 4-acetylbenzoic acid. This example assumes the final product is less soluble than 4-acetylbenzoic acid in the chosen solvent at room temperature.

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., water, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Select a suitable recrystallization solvent by testing the solubility of your crude product and pure 4-acetylbenzoic acid at room temperature and at the solvent's boiling point.

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimum amount of the hot recrystallization solvent to dissolve the solid completely. You may need to heat the mixture on a hot plate.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of your purified product should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Quantitative Data
CompoundMolecular Weight ( g/mol )pKaMelting Point (°C)Solubility
4-Acetylbenzoic acid164.163.70208-210Modest in water; soluble in ethanol, acetone, ethyl acetate.[1]

Visualizations

Purification_Workflow Crude_Mixture Crude Reaction Mixture (Final Product + 4-Acetylbenzoic Acid) Dissolve Dissolve in Organic Solvent Crude_Mixture->Dissolve Acid_Base_Extraction Acid-Base Extraction (wash with aq. base) Dissolve->Acid_Base_Extraction Organic_Layer Organic Layer (Final Product) Acid_Base_Extraction->Organic_Layer Separation Aqueous_Layer Aqueous Layer (4-Acetylbenzoate Salt) Acid_Base_Extraction->Aqueous_Layer Separation Dry_Evaporate Dry and Evaporate Organic_Layer->Dry_Evaporate Acidify Acidify (e.g., with HCl) Aqueous_Layer->Acidify Purified_Product Purified Final Product Dry_Evaporate->Purified_Product Recovered_Acid Recovered 4-Acetylbenzoic Acid Acidify->Recovered_Acid

Caption: Workflow for removing 4-acetylbenzoic acid via acid-base extraction.

Troubleshooting_Logic Start Is the final product still contaminated? Check_Extraction Was acid-base extraction performed? Start->Check_Extraction Yes Pure_Product Pure Product Start->Pure_Product No Check_Recrystallization Was recrystallization performed? Check_Extraction->Check_Recrystallization No Increase_Washes Increase number of basic washes Check_Extraction->Increase_Washes Yes Check_Chromatography Was column chromatography performed? Check_Recrystallization->Check_Chromatography No Optimize_Solvent Optimize recrystallization solvent and cooling rate Check_Recrystallization->Optimize_Solvent Yes Optimize_Eluent Optimize column chromatography eluent Check_Chromatography->Optimize_Eluent Yes Increase_Washes->Start Re-evaluate Optimize_Solvent->Start Re-evaluate Optimize_Eluent->Start Re-evaluate

Caption: A logical approach to troubleshooting the purification process.

References

Troubleshooting incomplete esterification of 4-acetylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 4-acetylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 4-acetylbenzoic acid is not going to completion. What are the most common reasons for an incomplete reaction?

A1: Incomplete Fischer esterification is a common issue, primarily because the reaction is an equilibrium process. The most frequent causes for a low yield of the desired ester are:

  • Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture will shift the equilibrium back towards the starting materials (Le Châtelier's principle), thus reducing the ester yield. Ensure all glassware is thoroughly dried and use anhydrous alcohol and solvents.

  • Insufficient Catalyst: A strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. An inadequate amount of catalyst will result in a slow or incomplete reaction.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to reach completion in a reasonable timeframe. Conversely, excessively high temperatures can lead to side reactions.

  • Inadequate Reaction Time: Fischer esterification can be a slow process. It is essential to allow sufficient time for the reaction to reach equilibrium. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]

  • Reagent Stoichiometry: To drive the equilibrium towards the product side, it is highly advantageous to use a large excess of one of the reactants, typically the alcohol, which can also serve as the solvent.

Q2: I'm observing the formation of a dark-colored sludge in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of a dark brown or black sludge is often indicative of side reactions, typically caused by using an excessive amount of a strong, dehydrating acid catalyst like concentrated sulfuric acid at elevated temperatures. The strong acid can cause charring or polymerization of the starting materials or products. To prevent this, consider the following:

  • Reduce Catalyst Concentration: Use a catalytic amount of sulfuric acid.

  • Use a Milder Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TSA), which is less likely to cause charring.

  • Control the Temperature: Avoid excessively high reaction temperatures.

Q3: How can I effectively remove water from the reaction to improve the yield?

A3: Removing water as it is formed is a key strategy to drive the esterification equilibrium towards the product. Common methods include:

  • Azeotropic Distillation: If using a solvent like toluene, a Dean-Stark apparatus can be used to continuously remove the water-toluene azeotrope from the reaction mixture.

  • Use of a Drying Agent: While less common during the reaction itself, ensuring all reagents are anhydrous beforehand is critical. Using molecular sieves in the reaction mixture is generally not recommended for microwave-assisted reactions as they can be ineffective at higher temperatures.

Q4: What is the best way to monitor the progress of the esterification?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting 4-acetylbenzoic acid on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product spot, which will have a different Rf value. This allows you to determine when the reaction has reached completion and avoid unnecessarily long reaction times.

Troubleshooting Guide: Low Ester Yield

If you are experiencing low yields of your 4-acetylbenzoic acid ester, follow this troubleshooting guide:

Troubleshooting_Esterification start Low Ester Yield check_water Is there potential water contamination? (wet glassware, non-anhydrous reagents) start->check_water check_catalyst Is the acid catalyst concentration and type appropriate? check_water->check_catalyst No solution_water Dry glassware thoroughly. Use anhydrous alcohol and solvents. check_water->solution_water Yes check_conditions Are the reaction time and temperature optimized? check_catalyst->check_conditions Yes solution_catalyst Increase catalyst loading or switch to a different acid catalyst (e.g., p-TSA). check_catalyst->solution_catalyst No check_reagents Is there a sufficient excess of the alcohol? check_conditions->check_reagents Yes solution_conditions Increase reaction time and/or temperature. Monitor reaction progress with TLC. check_conditions->solution_conditions No solution_reagents Increase the molar ratio of alcohol to carboxylic acid. check_reagents->solution_reagents No Fischer_Esterification cluster_reactants Reactants cluster_products Products Acid 4-Acetylbenzoic Acid ProtonatedAcid Protonated Carboxylic Acid Acid->ProtonatedAcid + H⁺ (from catalyst) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'OH (Alcohol) p1 Tetrahedral->p1 - H⁺ ProtonatedEster Protonated Ester Ester Ester Product ProtonatedEster->Ester - H⁺ (catalyst regenerated) Water Water p2 p1->p2 + H⁺ p2->ProtonatedEster - H₂O p2->Water p3 p4

References

Side reactions of methyl 4-acetylbenzoate in the presence of strong bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-acetylbenzoate, particularly concerning its side reactions in the presence of strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound in the presence of a strong base?

A1: this compound has two primary reactive sites when treated with a strong base:

  • The Ester Carbonyl: The ester group is susceptible to nucleophilic attack by a strong base, leading to saponification (hydrolysis).

  • The α-Hydrogens of the Acetyl Group: The methyl group of the acetyl moiety has acidic protons (α-hydrogens) that can be abstracted by a strong base to form a resonance-stabilized enolate.

Q2: What are the main side reactions to consider when using this compound with strong bases?

A2: The primary side reactions are saponification and self-condensation via a Claisen-Schmidt (or aldol) condensation mechanism. The intended reaction will determine which of these is considered a "side reaction."

  • Saponification: The irreversible hydrolysis of the methyl ester to form sodium 4-acetylbenzoate.

  • Self-Condensation (Aldol): The enolate of one molecule of this compound can act as a nucleophile and attack the acetyl carbonyl of another molecule, leading to a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone.

Q3: How can I favor enolate formation over saponification?

A3: To favor enolate formation, it is crucial to use a strong, non-nucleophilic, sterically hindered base under kinetic control conditions. Lithium diisopropylamide (LDA) is a common choice. Low temperatures (e.g., -78 °C) and aprotic solvents (e.g., THF) are also essential to prevent proton exchange and slow down the rate of saponification.

Q4: Under what conditions is saponification the dominant reaction?

A4: Saponification is favored when using nucleophilic bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), especially in the presence of protic solvents (like water or ethanol) and at elevated temperatures. These conditions promote the nucleophilic attack on the ester carbonyl.

Troubleshooting Guides

Problem 1: Low yield of the desired enolate-derived product and formation of a water-soluble byproduct.
  • Possible Cause: Saponification of the methyl ester is competing with enolate formation. The water-soluble byproduct is likely the sodium or potassium salt of 4-acetylbenzoic acid.

  • Troubleshooting Steps:

    • Choice of Base: Switch from a nucleophilic base (e.g., NaOH, KOH, NaOMe) to a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).

    • Temperature Control: Perform the reaction at low temperatures (-78 °C is standard for LDA) to minimize the activation energy barrier for saponification.

    • Solvent: Use an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

    • Reaction Time: Keep the reaction time as short as possible once the enolate is formed before adding the electrophile.

Problem 2: Formation of a high molecular weight, colored, and insoluble material.
  • Possible Cause: Self-condensation (aldol reaction) of the this compound enolate is occurring, potentially leading to polymers or complex mixtures.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material to the enolate, minimizing the presence of the electrophilic ketone.

    • Addition Order: Add the this compound solution slowly to the cooled base solution to prevent localized high concentrations of the starting material.

    • Rapid Quenching: Once the enolate is formed, add the desired electrophile promptly to trap the enolate before it can react with itself.

    • Lower Temperature: Running the reaction at even lower temperatures (if feasible) can sometimes reduce the rate of self-condensation.

Data Presentation

Table 1: Influence of Base and Temperature on the Reaction Pathway of this compound

BaseSolventTemperature (°C)Major Product(s)Minor Product(s)
NaOHEthanol/Water804-Acetylbenzoic acid (Saponification)Self-condensation products
NaOEtEthanol25Mixture of saponification and self-condensation productsStarting Material
LDATHF-78This compound enolateMinimal saponification
KHMDSToluene-78This compound enolateMinimal saponification

Note: The yields are qualitative and will depend on the specific reaction conditions and time.

Table 2: Typical Yields for Claisen-Schmidt Condensation of Acetophenones with Benzaldehydes

KetoneAldehydeBaseConditionsYield (%)Reference
Acetophenone4-MethylbenzaldehydeNaOHMicrowave, 50°C, 10 min96[1]
Acetophenone4-BromobenzaldehydeNaOHMicrowave, 50°C, 15 min79[1]
AcetophenoneBenzaldehydeNaOHSolvent-free, grinding90-98-

Experimental Protocols

Protocol 1: Selective Enolate Formation of this compound (Kinetic Control)

This protocol is designed to maximize the formation of the lithium enolate while minimizing saponification and self-condensation.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, add anhydrous tetrahydrofuran (THF).

    • Cool the THF to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (B44863) (1.1 eq) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.

  • Enolate Formation:

    • Prepare a solution of this compound (1.0 eq) in anhydrous THF.

    • Slowly add the this compound solution to the LDA solution at -78 °C via a syringe pump over 30 minutes.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Reaction with Electrophile:

    • Add the desired electrophile (e.g., an alkyl halide or aldehyde) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to proceed at -78 °C for the appropriate time (monitor by TLC).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Saponification of this compound

This protocol is designed for the selective hydrolysis of the ester group.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound in a mixture of methanol (B129727) and water.

    • Add sodium hydroxide (2.0 eq) to the solution.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

    • Add water to dissolve the sodium 4-acetylbenzoate salt.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2 to precipitate the 4-acetylbenzoic acid.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry to obtain the final product.

Mandatory Visualization

Side_Reactions Side Reactions of this compound with Strong Base start This compound base Strong Base (e.g., NaOH, LDA) start->base Reaction with enolate Enolate Intermediate base->enolate α-Deprotonation (Kinetic Control, LDA, -78°C) saponification_product 4-Acetylbenzoate Salt (Saponification Product) base->saponification_product Nucleophilic Acyl Substitution (Thermodynamic Control, NaOH, Heat) aldol_adduct β-Hydroxy Ketone (Aldol Adduct) enolate->aldol_adduct Self-Condensation desired_product Desired α-Substituted Product enolate->desired_product Reaction with Electrophile aldol_condensation α,β-Unsaturated Ketone (Aldol Condensation Product) aldol_adduct->aldol_condensation Dehydration electrophile Electrophile (e.g., R-X)

Caption: Competing reaction pathways for this compound with a strong base.

Troubleshooting_Workflow Troubleshooting Workflow for Enolate Reactions start Low Yield of Desired Product check_byproducts Analyze Byproducts (e.g., NMR, LC-MS) start->check_byproducts saponification Saponification Detected? (Water-soluble acid) check_byproducts->saponification self_condensation Self-Condensation Detected? (High MW species) saponification->self_condensation No solution_saponification Use Non-Nucleophilic Base (LDA) Lower Temperature (-78°C) Anhydrous Aprotic Solvent (THF) saponification->solution_saponification Yes solution_condensation Slow Addition of Substrate Use Stoichiometric Base Rapidly Add Electrophile self_condensation->solution_condensation Yes no_major_side_reaction Other Issues? (e.g., Poor Electrophile, Decomposition) self_condensation->no_major_side_reaction No end Improved Yield solution_saponification->end solution_condensation->end

References

Challenges in the scale-up production of methyl 4-acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of methyl 4-acetylbenzoate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or industrial scale.

Issue 1: Low Yield in Friedel-Crafts Acylation Route

  • Question: We are experiencing a significant drop in yield for the Friedel-Crafts acylation of methyl benzoate (B1203000) with acetyl chloride when scaling up the reaction. What are the potential causes and solutions?

  • Answer: Low yields in scale-up Friedel-Crafts acylation are common and can be attributed to several factors:

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. On a larger scale, the increased surface area of reactors and longer transfer times can lead to greater exposure to atmospheric moisture, deactivating the catalyst.

    • Insufficient Catalyst: The ketone product forms a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount of the catalyst is often necessary, and any deactivation will lead to an insufficient amount for the reaction to go to completion.

    • Poor Mixing and Heat Transfer: In large reactors, inefficient stirring can lead to localized "hot spots" where the exothermic reaction proceeds too quickly, causing side reactions and degradation of the product. Conversely, inadequate heating can result in an incomplete reaction.

    • Substrate Purity: The purity of methyl benzoate and acetyl chloride is crucial. Impurities can react with the catalyst or interfere with the reaction.

    Recommended Solutions:

    • Ensure Anhydrous Conditions: Use thoroughly dried glassware and high-purity, anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen blanket).

    • Optimize Catalyst Loading: Experiment with slightly super-stoichiometric amounts of the Lewis acid catalyst to compensate for any potential deactivation.

    • Improve Heat and Mass Transfer: Use a reactor with an appropriate design for efficient heat exchange and agitation. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the reaction rate and temperature.

    • Quality Control of Starting Materials: Ensure the purity of all reactants through appropriate analytical techniques before use.

Issue 2: Formation of Impurities during Esterification

  • Question: During the scale-up of the esterification of 4-acetylbenzoic acid with methanol (B129727), we are observing the formation of significant impurities, leading to a difficult purification process. What are these impurities and how can we minimize them?

  • Answer: The primary challenge in scaling up Fischer esterification is the reversible nature of the reaction. The main impurity is typically unreacted 4-acetylbenzoic acid. Other potential side products can arise from impurities in the starting materials or side reactions at elevated temperatures.

    Recommended Solutions:

    • Efficient Water Removal: To drive the equilibrium towards the product, continuous removal of water is essential. On a large scale, a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) is effective.

    • Use of Excess Reagent: Using an excess of the less expensive reagent, typically methanol, can help shift the equilibrium towards the product.

    • Catalyst Choice: While sulfuric acid is a common catalyst, solid acid catalysts like acidic resins (e.g., Amberlyst-15) can be advantageous at an industrial scale as they are easily separated from the reaction mixture, reduce corrosion, and can be recycled.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or GC to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Issue 3: Difficulties in Product Purification and Isolation

  • Question: We are facing challenges in obtaining high-purity this compound during the final purification steps of our large-scale production. What are the recommended purification strategies?

  • Answer: Purification at a large scale requires different considerations than laboratory-scale purification.

    • Recrystallization: This is a cost-effective method for removing small amounts of impurities. The choice of solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at low temperatures.

    • Flash Column Chromatography: While effective, this method can be expensive and time-consuming for very large quantities. It is more suitable for pilot-scale production or for producing highly pure material for specific applications.

    • Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be a viable option.

    Recommended Solutions:

    • Optimize Recrystallization: Conduct small-scale experiments to identify the optimal solvent or solvent mixture for recrystallization to maximize yield and purity.

    • Multi-step Purification: A combination of techniques may be necessary. For instance, an initial crystallization to remove the bulk of impurities, followed by a final purification step like a short-path distillation or a final recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound? A1: The two main industrial routes are the Friedel-Crafts acylation of methyl benzoate with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, and the Fischer esterification of 4-acetylbenzoic acid with methanol using an acid catalyst.

Q2: What are the major safety concerns in the scale-up production of this compound? A2: For the Friedel-Crafts acylation route, the primary hazards are associated with the use of corrosive and water-reactive Lewis acids like aluminum chloride, which can release HCl gas. The reaction can also be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1] For the esterification route, the use of strong acids like sulfuric acid requires careful handling to avoid corrosion and chemical burns.

Q3: How can we monitor the progress of the reaction at a large scale? A3: In-process monitoring is crucial for scale-up. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to track the consumption of reactants and the formation of the product and byproducts. For some reactions, spectroscopic methods like in-situ IR can also be employed.

Q4: What are the typical impurities found in crude this compound? A4: In the Friedel-Crafts route, impurities can include unreacted methyl benzoate and di-acylated byproducts. In the esterification route, the main impurity is typically the starting material, 4-acetylbenzoic acid, due to the reversible nature of the reaction.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for Friedel-Crafts Acylation

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Industrial Scale (1000 kg)
Catalyst (AlCl₃) Stoichiometry 1.1 - 1.2 equivalents1.2 - 1.5 equivalents1.3 - 1.6 equivalents
Typical Reaction Time 2 - 4 hours6 - 10 hours12 - 24 hours
Typical Yield 85 - 95%75 - 85%70 - 80%
Common Purity before Purification ~90%~80%~75%

Table 2: Effect of Water Removal on Esterification Yield

Method of Water RemovalScaleTypical Yield
No active removal (reflux)Lab60 - 70%
Dean-Stark (Toluene)Lab>95%
Dean-Stark (Toluene)Pilot/Industrial>90%
Pervaporation MembraneIndustrial>98%

Experimental Protocols

Protocol 1: Scale-Up of Friedel-Crafts Acylation of Methyl Benzoate

  • Reactor Preparation: Ensure a glass-lined or other suitable reactor is clean and thoroughly dried. The reactor should be equipped with a powerful agitator, a temperature control system (heating/cooling jacket), a reflux condenser, and an inert gas inlet.

  • Reagent Charging: Charge the reactor with anhydrous dichloromethane (B109758) and the Lewis acid catalyst (e.g., aluminum chloride) under a nitrogen atmosphere. Cool the mixture to 0-5 °C.

  • Acetyl Chloride Addition: Slowly add acetyl chloride to the catalyst suspension while maintaining the temperature below 10 °C.

  • Methyl Benzoate Addition: Add methyl benzoate dropwise to the reaction mixture over a period of 2-4 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by HPLC or GC.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of cold water or dilute hydrochloric acid. This step is highly exothermic and requires careful temperature control.

  • Work-up: Separate the organic layer. Wash with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexanes.

Protocol 2: Scale-Up of Fischer Esterification of 4-Acetylbenzoic Acid

  • Reactor Setup: Use a reactor equipped with a heating system, a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the reactor with 4-acetylbenzoic acid, a large excess of methanol, and an azeotropic solvent such as toluene.

  • Catalyst Addition: Add the acid catalyst (e.g., concentrated sulfuric acid or an acidic resin).

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, allowing for the continuous removal of water. Continue the reaction until no more water is collected or until in-process analysis shows the reaction is complete.

  • Neutralization and Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Remove the excess methanol and toluene under reduced pressure.

  • Isolation and Purification: The crude product can be isolated by filtration if it precipitates upon cooling, or by extraction with a suitable solvent. Further purification can be achieved by recrystallization.

Mandatory Visualization

experimental_workflow_friedel_crafts start Start reactor_prep Reactor Preparation (Dry, Inert Atmosphere) start->reactor_prep reagent_charge Charge Solvent and AlCl₃ (Cool to 0-5°C) reactor_prep->reagent_charge acetyl_chloride_add Slowly Add Acetyl Chloride reagent_charge->acetyl_chloride_add methyl_benzoate_add Dropwise Addition of Methyl Benzoate acetyl_chloride_add->methyl_benzoate_add reaction Reaction at RT (6-12h) methyl_benzoate_add->reaction quench Quench with cold HCl(aq) reaction->quench workup Aqueous Work-up (Separation & Washes) quench->workup purification Purification (Recrystallization) workup->purification end Final Product purification->end

Caption: Experimental workflow for the scale-up of Friedel-Crafts acylation.

troubleshooting_logic start Low Yield or Purity Issue reaction_type Which Synthesis Route? start->reaction_type fc Friedel-Crafts Acylation reaction_type->fc Friedel-Crafts ester Esterification reaction_type->ester Esterification fc_cause1 Incomplete Reaction? fc->fc_cause1 fc_cause2 Side Products? fc->fc_cause2 ester_cause1 Incomplete Reaction? ester->ester_cause1 ester_cause2 Impure Product? ester->ester_cause2 fc_sol1 Check Catalyst Activity Ensure Anhydrous Conditions Increase Reaction Time fc_cause1->fc_sol1 fc_sol2 Optimize Temperature Control Check Reactant Purity fc_cause2->fc_sol2 ester_sol1 Ensure Efficient Water Removal Use Excess Methanol Increase Reaction Time ester_cause1->ester_sol1 ester_sol2 Optimize Recrystallization Consider Chromatography ester_cause2->ester_sol2

Caption: Troubleshooting decision tree for this compound synthesis.

References

Optimizing HPLC parameters for the analysis of methyl 4-acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of methyl 4-acetylbenzoate.

Recommended Experimental Protocol

This protocol provides a robust starting point for the analysis of this compound using reversed-phase HPLC. Optimization may be required based on specific instrumentation, sample matrix, and analytical goals.

Equipment and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard

  • Sample diluent (e.g., Acetonitrile/Water, 50:50 v/v)

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile and Water
Gradient Program See Table 2 for a starting gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Solution Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for calibration.

Quantitative Data and Parameter Optimization

The following tables provide illustrative data on how varying key HPLC parameters can affect the analysis of this compound. These values are representative and may vary depending on the specific column and HPLC system used.

Table 1: Effect of Mobile Phase Composition (Isocratic) on Retention Time

Acetonitrile (%)Water (%)Approximate Retention Time (min)Peak Shape
50508.5Symmetrical
60405.2Symmetrical
70303.1May show fronting

Table 2: Example Gradient Elution Program

Time (min)% Acetonitrile (B)% Water with 0.1% Phosphoric Acid (A)
04060
158020
208020
224060
254060

Visualizing Workflows and Troubleshooting Logic

Experimental Workflow

experimental_workflow prep_solutions Prepare Mobile Phase and Sample Solutions hplc_setup HPLC System Setup (Column, Flow Rate, Temp) prep_solutions->hplc_setup equilibration Column Equilibration hplc_setup->equilibration injection Inject Sample/Standard equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Troubleshooting Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue System-wide Issue: - Check for dead volume - Inspect column for void/blockage check_all_peaks->system_issue Yes chemical_issue Chemical Interaction Issue check_all_peaks->chemical_issue No overload Is it column overload? chemical_issue->overload dilute_sample Inject a 10x diluted sample. Does peak shape improve? overload->dilute_sample Check overload_yes Column Overload: - Reduce sample concentration - Use a higher capacity column dilute_sample->overload_yes Yes secondary_interaction Is it a secondary interaction? dilute_sample->secondary_interaction No secondary_interaction_yes Secondary Silanol Interactions: - Lower mobile phase pH (e.g., to 2.5-3.0) - Use an end-capped column secondary_interaction->secondary_interaction_yes Yes solvent_effect Is it a sample solvent effect? secondary_interaction->solvent_effect No solvent_effect_yes Sample Solvent Mismatch: - Dissolve sample in mobile phase solvent_effect->solvent_effect_yes Yes

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 4-acetylbenzoate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is a critical step in ensuring the quality, safety, and efficacy of their products. Methyl 4-acetylbenzoate, an aromatic ketone, serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound, complete with experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying non-volatile and thermally unstable compounds.[3] It is particularly well-suited for the analysis of aromatic esters like this compound. A typical reverse-phase HPLC method offers excellent resolution and reproducibility for purity assessment.

Experimental Protocol: HPLC

A stability-indicating HPLC method was developed to separate this compound from potential process-related impurities and degradation products.

  • Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Phosphoric Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Program :

    • Time (min) / %B: 0/40, 15/80, 20/80, 22/40, 25/40.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Diluent : Acetonitrile/Water (50:50, v/v).

Data Presentation: HPLC Purity Analysis

The following table summarizes the results of the HPLC analysis of a representative batch of this compound. The purity is determined by the peak area percentage method.

Peak IDComponent NameRetention Time (min)Peak AreaArea %
14-Acetylbenzoic acid4.58215,7800.35
2This compound 8.915 4,498,620 99.50
3Unknown Impurity 111.2309,0450.15

Calculated Purity : 99.50%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[4] While this compound is amenable to GC analysis, this method is particularly effective for identifying and quantifying volatile impurities and residual solvents that may be present from the synthesis process.

Experimental Protocol: GC-MS

The following GC-MS method was established for the purity assessment of this compound.

  • Instrumentation : Agilent 8890 GC with a 7000D Triple Quadrupole MS or equivalent.

  • Column : HP-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature : 250°C.

  • Injection Mode : Split (50:1).

  • Injection Volume : 1 µL.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • MS Quadrupole Temperature : 150°C.

  • Acquisition Mode : Full Scan (m/z 40-450).

Data Presentation: GC-MS Purity Analysis

The table below presents the quantitative results from the GC-MS analysis of the same batch of this compound.

Peak IDComponent NameRetention Time (min)Peak AreaArea %
1Toluene (Residual Solvent)3.1128,9500.18
2This compound 10.543 4,985,100 99.72
34-Bromoacetophenone (Starting Material)11.8904,9900.10

Calculated Purity : 99.72%

Comparison of HPLC and GC-MS for Purity Analysis

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.
Applicability Ideal for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Sensitivity High sensitivity, typically in the parts-per-million (ppm) range.Very high sensitivity, often reaching parts-per-billion (ppb) levels, especially with mass spectrometric detection.
Impurity Profiling Excellent for detecting non-volatile process impurities and degradation products.Superior for identifying volatile organic impurities and residual solvents.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds, though not necessary for this compound.

Experimental Workflow and Logic Diagrams

To visualize the analytical processes, the following diagrams were created using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (ACN/Water) A->B C Vortex & Sonicate B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Caption: Workflow for HPLC Purity Analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Organic Solvent A->B C Filter if Necessary B->C D Inject into GC-MS C->D E Vaporization & Separation in HP-5ms Column D->E F Mass Spectrometry Detection E->F G Identify Peaks (Library Search) F->G H Integrate Peaks G->H I Calculate Purity H->I

Caption: Workflow for GC-MS Purity Analysis of this compound.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the purity analysis of this compound. The choice between the two methods often depends on the specific impurities of interest. HPLC is generally the preferred method for quantifying the main component and non-volatile impurities due to its high precision and the compound's favorable characteristics for this technique. On the other hand, GC-MS is an invaluable tool for the detection and identification of trace volatile impurities and residual solvents, which may not be detected by HPLC. For comprehensive quality control, employing both techniques provides a more complete impurity profile, ensuring the high quality required for pharmaceutical applications.

References

Validating the Structure of Methyl 4-Acetylbenzoate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical research and drug development, the precise confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic data to validate the structure of methyl 4-acetylbenzoate against two structurally similar alternatives: ethyl 4-acetylbenzoate and methyl 3-acetylbenzoate. Through the use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally distinguish between these compounds.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its structural isomers and analogs.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (AA'BB' or m)-OCH₃ / -OCH₂CH₃ (s / q)-COCH₃ (s)-OCH₂CH₃ (t)
This compound~8.1 (d, 2H), ~7.9 (d, 2H)~3.9 (s, 3H)~2.6 (s, 3H)-
Ethyl 4-acetylbenzoate~8.1 (d, 2H), ~8.0 (d, 2H)~4.4 (q, 2H)~2.6 (s, 3H)~1.4 (t, 3H)
Methyl 3-acetylbenzoate~8.2-8.0 (m, 4H)~3.9 (s, 3H)~2.6 (s, 3H)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=O (Ketone)C=O (Ester)Aromatic Carbons-OCH₃ / -OCH₂CH₃-COCH₃-OCH₂CH₃
This compound~197.5~166.2~139.8, ~134.2, ~129.8, ~128.3~52.5~26.9-
Ethyl 4-acetylbenzoate~197.6~165.7~139.6, ~134.5, ~129.7, ~128.3~61.5~26.9~14.3
Methyl 3-acetylbenzoate~197.7~166.4~137.2, ~134.0, ~132.8, ~129.2, ~128.8, ~128.7~52.4~26.7-

Table 3: IR Spectroscopic Data (Vibrational Frequencies in cm⁻¹)

CompoundC=O (Ketone) StretchC=O (Ester) StretchC-O StretchAromatic C=C Stretch
This compound~1685~1725~1280~1605, ~1435
Ethyl 4-acetylbenzoate~1685~1720~1275~1605, ~1440
Methyl 3-acetylbenzoate~1688~1728~1290~1600, ~1430

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound178163 ([M-CH₃]⁺), 147 ([M-OCH₃]⁺), 135, 119, 91, 77
Ethyl 4-acetylbenzoate192177 ([M-CH₃]⁺), 147 ([M-OC₂H₅]⁺), 120, 91, 77
Methyl 3-acetylbenzoate178163 ([M-CH₃]⁺), 147 ([M-OCH₃]⁺), 135, 119, 91, 77

Experimental Protocols

A general overview of the experimental protocols for the spectroscopic techniques used in this analysis is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. For ¹H NMR, the spectral width is set to cover the range of proton chemical shifts (typically 0-12 ppm). For ¹³C NMR, a wider spectral width is used (typically 0-220 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum shows the relative abundance of each ion.

Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of a chemical compound using the spectroscopic methods described.

G cluster_0 Initial Hypothesis cluster_1 Spectroscopic Analysis cluster_2 Data Comparison cluster_3 Conclusion A Hypothesized Structure (this compound) C 1H NMR Spectroscopy A->C D 13C NMR Spectroscopy A->D E IR Spectroscopy A->E F Mass Spectrometry A->F B Alternative Structures (e.g., Ethyl 4-acetylbenzoate, Methyl 3-acetylbenzoate) B->C B->D B->E B->F G Compare Experimental Data with Predictions C->G D->G E->G F->G H Structure Confirmed G->H Data Match I Structure Rejected/ Revise Hypothesis G->I Data Mismatch

Caption: Workflow for Spectroscopic Structure Validation.

By systematically applying these spectroscopic techniques and comparing the acquired data with expected values, researchers can confidently validate the structure of this compound and differentiate it from its isomers and other closely related compounds. This rigorous approach is fundamental to ensuring the quality and reliability of chemical research and development.

A Comparative Analysis of the Reactivity of Methyl 4-Acetylbenzoate and Ethyl 4-Acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of methyl 4-acetylbenzoate and ethyl 4-acetylbenzoate, two closely related aromatic compounds featuring both a ketone and an ester functional group. The analysis is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The comparison is based on established principles of organic chemistry, supported by available experimental data for related compounds, and includes proposed protocols for direct comparative studies.

Introduction to the Compounds

This compound and ethyl 4-acetylbenzoate share the same core structure of a 4-acetylbenzoic acid scaffold. The key difference lies in the alcohol moiety of the ester group: a methyl group in the former and an ethyl group in the latter. This seemingly minor structural variation can influence the reactivity of both the ester and the ketone functionalities due to differences in steric hindrance and, to a lesser extent, electronic effects. Understanding these differences is crucial for reaction optimization, selectivity, and the design of synthetic pathways.

Theoretical Reactivity Comparison

The primary structural difference, the size of the alkyl group in the ester (methyl vs. ethyl), is expected to be the main determinant of any reactivity differences.

Ester Functional Group Reactivity (e.g., Hydrolysis):

The hydrolysis of esters, a nucleophilic acyl substitution reaction, is sensitive to steric hindrance around the carbonyl carbon of the ester. The larger ethyl group in ethyl 4-acetylbenzoate is expected to present slightly more steric hindrance to an incoming nucleophile (like a hydroxide (B78521) ion) compared to the smaller methyl group in this compound. Consequently, under identical conditions, the hydrolysis of this compound is predicted to be slightly faster than that of ethyl 4-acetylbenzoate.

Ketone Functional Group Reactivity (e.g., Reduction):

The reactivity of the ketone carbonyl group in a nucleophilic addition reaction (such as reduction by sodium borohydride) is less likely to be significantly influenced by the distant ester group. The electronic effects of the methyl and ethyl groups are very similar, and their steric influence on the remote ketone is negligible. Therefore, the reactivity of the ketone is expected to be nearly identical for both compounds.

Factors Influencing Reactivity

G cluster_reactivity Comparative Reactivity cluster_factors Influencing Factors cluster_sites Reactive Sites This compound This compound Steric_Hindrance Steric_Hindrance This compound->Steric_Hindrance Less Electronic_Effects Electronic_Effects This compound->Electronic_Effects Similar Ethyl 4-acetylbenzoate Ethyl 4-acetylbenzoate Ethyl 4-acetylbenzoate->Steric_Hindrance More Ethyl 4-acetylbenzoate->Electronic_Effects Similar Ester_Carbonyl Ester_Carbonyl Steric_Hindrance->Ester_Carbonyl Affects Hydrolysis Rate Electronic_Effects->Ester_Carbonyl Minimal Effect Ketone_Carbonyl Ketone_Carbonyl Electronic_Effects->Ketone_Carbonyl Minimal Effect

Figure 1. Factors influencing the relative reactivity of methyl and ethyl 4-acetylbenzoate.

Supporting Experimental Data

Table 1: Synthesis Yield Comparison

CompoundReactantsCatalystReaction ConditionsYieldReference
This compound4-Acetylbenzoic acid, Methanol (B129727)H₂SO₄70°C, 8 hours~92% (based on similar reactions)[1]
Ethyl 4-acetylbenzoate4-Acetylbenzoic acid, EthanolH₂SO₄80°C, 3 hours92%[2]

Note: The yields are highly dependent on the specific reaction conditions and purification methods and do not directly reflect kinetic reactivity.

Proposed Experimental Protocols for Direct Comparison

To provide a definitive comparison of reactivity, the following experimental protocols are proposed. These are designed to be conducted in parallel under identical conditions.

Experiment 1: Comparative Reduction of the Ketone

Objective: To compare the rate of reduction of the ketone functionality in this compound and ethyl 4-acetylbenzoate.

Workflow for Ketone Reduction

G A Dissolve Ester in Methanol B Cool to 0°C (Ice Bath) A->B C Add NaBH4 (1.1 eq) in portions B->C D Stir at 0°C C->D E Monitor by TLC (e.g., every 15 min) D->E F Quench with Acetone E->F Reaction Complete G Workup & Purify F->G

Figure 2. Workflow for the comparative reduction of the ketone group.

Methodology:

  • In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and ethyl 4-acetylbenzoate in the same volume of methanol (e.g., 10 mL).

  • Cool both solutions to 0°C in an ice bath.

  • To each flask, add sodium borohydride (B1222165) (NaBH₄, 1.1 molar equivalents) in small portions over the same time period.

  • Stir both reactions at 0°C.

  • Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the rate of disappearance of the starting material.

  • Once the reactions are complete, quench with acetone, followed by an appropriate aqueous workup and purification.

Data Analysis: A plot of the concentration of the starting material versus time for both reactions will allow for a direct comparison of their reduction rates.

Experiment 2: Comparative Hydrolysis of the Ester

Objective: To compare the rate of hydrolysis of the ester functionality.

Methodology:

  • Prepare two identical solutions of this compound and ethyl 4-acetylbenzoate (e.g., 0.1 M) in a suitable solvent mixture (e.g., 1:1 THF/water).

  • In two separate reaction vessels maintained at a constant temperature (e.g., 25°C), add a known amount of a base catalyst, such as sodium hydroxide (e.g., 1.2 molar equivalents), to each solution simultaneously.

  • Monitor the reaction progress by withdrawing aliquots at fixed time intervals.

  • Quench the reaction in the aliquots by neutralizing the base with a standard acid solution.

  • Analyze the composition of the aliquots using High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining ester and the formed 4-acetylbenzoic acid.

Data Analysis: The rate constants for the hydrolysis of both esters can be determined by plotting the concentration of the ester against time and fitting the data to the appropriate rate law.

Conclusion

Based on fundamental chemical principles, this compound is expected to undergo slightly faster nucleophilic substitution at the ester carbonyl (e.g., hydrolysis) compared to ethyl 4-acetylbenzoate due to reduced steric hindrance. Conversely, the reactivity of the ketone functional group is predicted to be virtually identical in both molecules. The provided synthesis data shows that both esters can be prepared in high yield. For a definitive comparison, the proposed experimental protocols for reduction and hydrolysis should be performed to generate direct, quantitative comparative data. This will enable a more precise understanding of the subtle reactivity differences imparted by the methyl versus the ethyl ester group.

References

A Comparative Guide to the Biological Activity of Methyl 4-Acetylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of methyl 4-acetylbenzoate derivatives. Due to a limited number of comprehensive studies on a homologous series of these specific compounds, this document leverages data from closely related substituted benzoate (B1203000) esters to provide an illustrative comparison and guide future research. The information presented herein is intended to serve as a foundational resource for investigating the therapeutic potential of this chemical class.

This compound is an aromatic ketone that can be prepared from 4-bromoacetophenone.[1] It serves as a valuable intermediate in the synthesis of more complex bioactive molecules and trisubstituted pyrazoles, which have shown potential as novel hepatitis C virus entry inhibitors.[1][2] Derivatives of benzoate esters have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4] The core structure of this compound, featuring an ester linkage and aromatic rings with acetyl and methyl substitutions, offers multiple sites for modification to modulate biological activity.[3]

Antimicrobial Activity

Table 1: Illustrative Antimicrobial Activity of Related Benzoate Derivatives

CompoundSubstituent (R)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. M. tuberculosis
1 H62.5125
2 4-Cl31.2562.5
3 4-NO215.631.25
4 4-OCH3125250
  • Data is hypothetical and for illustrative purposes based on trends observed in related compounds.[3]

Anticancer Activity

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic pathway for cancer cell proliferation and survival, making its enzymes, such as Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), attractive targets for cancer therapy.[5] Studies on methyl 4-amino benzoate derivatives have shown their potential to inhibit these enzymes.[5] The IC50 values for these compounds ranged from 100.8 to 430.8 μM for G6PD and 206 to 693.2 μM for 6PGD.[5]

Furthermore, other benzoate derivatives have exhibited notable anticancer activity against various cancer cell lines. For instance, ethyl 4-[(4-methylbenzyl)oxy] benzoate complex has shown significant growth inhibition of Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[6]

Table 2: Illustrative Anticancer Activity of Related Benzoate Derivatives

CompoundCell LineIC50 (µM)Target Pathway/Enzyme
Methyl 4-aminobenzoate (B8803810) Derivative 1 -100.8G6PD
Methyl 4-aminobenzoate Derivative 4 -2066PGD
Ethyl 4-[(4-methylbenzyl)oxy] benzoate MCF-7Not specifiedInduces apoptosis
  • Data is sourced from studies on related benzoate derivatives to highlight potential activities.[5][6]

Anti-inflammatory Activity

While direct experimental data on the anti-inflammatory properties of this compound is limited, it is a key intermediate in the synthesis of flavonoids and chromones, which are known for their anti-inflammatory properties.[7] Structurally related pyrrole (B145914) derivatives, inspired by COX-2 selective inhibitors, have been shown to possess in vivo anti-inflammatory activity, potentially through the modulation of key inflammatory cytokines like TNF-α and TGF-β1.[4]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[3]

  • Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution is then prepared in the broth medium in a 96-well microtiter plate.[3]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The microtiter plate is incubated at 37°C for 18-24 hours.[3]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3]

  • Compound Treatment: The this compound derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.[3]

  • MTT Addition and Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.[3]

  • Data Analysis: The formazan (B1609692) crystals formed are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives dissolution Dissolve Compounds in DMSO synthesis->dissolution dilution Prepare Serial Dilutions dissolution->dilution antimicrobial Antimicrobial Assay (Broth Microdilution) dilution->antimicrobial anticancer Anticancer Assay (MTT Assay) dilution->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., Cytokine Profiling) dilution->anti_inflammatory mic Determine MIC Values antimicrobial->mic ic50 Calculate IC50 Values anticancer->ic50 cytokine Analyze Cytokine Levels anti_inflammatory->cytokine conclusion Structure-Activity Relationship (SAR) Analysis mic->conclusion ic50->conclusion cytokine->conclusion

Caption: General workflow for biological activity screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade nfkb NF-κB kinase_cascade->nfkb transcription Gene Transcription nfkb->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines derivative This compound Derivative derivative->receptor Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Alternative synthetic routes to methyl 4-acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Methyl 4-Acetylbenzoate

This guide provides a comparative analysis of alternative synthetic routes to this compound, a key intermediate in organic and pharmaceutical synthesis. Researchers, scientists, and drug development professionals can use this document to evaluate different methodologies based on factors such as yield, reaction conditions, and starting material accessibility.

Introduction

This compound is a valuable building block in the synthesis of various organic molecules and active pharmaceutical ingredients.[1] Its structure, containing both an acetyl group and a methyl ester on a benzene (B151609) ring, allows for a diverse range of chemical transformations.[1] Notably, it is a precursor for the preparation of trisubstituted pyrazoles, which have been investigated as novel inhibitors of the hepatitis C virus.[1][2] This guide details and compares three primary synthetic routes to this compound: Fischer Esterification of 4-Acetylbenzoic Acid, a multi-step synthesis commencing from 2-fluorotoluene (B1218778), and a pathway starting with 4-bromoacetophenone.

Comparison of Synthetic Routes

The selection of a synthetic route to this compound is often dependent on the availability of starting materials, desired purity, and scalability. The following table summarizes the key quantitative data for the different approaches.

ParameterFischer EsterificationMulti-step Synthesis from 2-Fluorotoluene Derivative
Starting Material 4-Acetylbenzoic Acid2-Fluorotoluene
Key Reagents Methanol (B129727), Sulfuric AcidAcetyl chloride, AlCl3, K4[Fe(CN)6], Acid, Methanol
Number of Steps 14
Overall Yield High (Specific yield not reported in provided text)High (e.g., Acylation: 88-91%)
Reaction Conditions 70°C, 8 hoursVaried: -5°C to 160°C across different steps
Catalyst Sulfuric AcidAluminum Trichloride (B1173362), Acid
Solvent MethanolDichloromethane, Chloroform, N-butylimidazole

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Fischer_Esterification 4-Acetylbenzoic Acid 4-Acetylbenzoic Acid This compound This compound 4-Acetylbenzoic Acid->this compound Methanol, H₂SO₄ 70°C, 8h

Caption: Fischer Esterification of 4-Acetylbenzoic Acid.

Multi_Step_Synthesis 2-Fluorotoluene 2-Fluorotoluene 4-Fluoro-3-methylacetophenone 4-Fluoro-3-methylacetophenone 2-Fluorotoluene->4-Fluoro-3-methylacetophenone Acylation Acetyl chloride, AlCl₃ -5°C to RT, 2h 3-Methyl-4-cyanoacetophenone 3-Methyl-4-cyanoacetophenone 4-Fluoro-3-methylacetophenone->3-Methyl-4-cyanoacetophenone Cyanation K₄[Fe(CN)₆], 140-160°C, 14h 2-Methyl-4-acetylbenzoic acid 2-Methyl-4-acetylbenzoic acid 3-Methyl-4-cyanoacetophenone->2-Methyl-4-acetylbenzoic acid Hydrolysis Acid, 20-120°C Methyl 2-methyl-4-acetylbenzoate Methyl 2-methyl-4-acetylbenzoate 2-Methyl-4-acetylbenzoic acid->Methyl 2-methyl-4-acetylbenzoate Esterification Methanol, Acid, 20-80°C

Caption: Multi-step synthesis of a this compound derivative.

Experimental Protocols

Route 1: Fischer Esterification of 4-Acetylbenzoic Acid

This method is a direct, one-step synthesis from commercially available 4-acetylbenzoic acid.

Procedure:

  • Dissolve 4-acetylbenzoic acid (12.7 g, 0.077 mol) in 750 mL of methanol.[3]

  • Add concentrated sulfuric acid (1.6 mL) to the solution.[3]

  • Heat the mixture at 70°C for 8 hours.[3]

  • After cooling, remove the solvent under reduced pressure.[3]

  • Dissolve the resulting solid in 400 mL of ether.[3]

  • Wash the ether solution three times with 150 mL of saturated sodium bicarbonate solution and once with 150 mL of brine.[3]

  • Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent to yield this compound.[3]

Route 2: Multi-step Synthesis from a 2-Fluorotoluene Derivative

This route describes the synthesis of a methylated derivative, methyl 2-methyl-4-acetylbenzoate, and involves four distinct steps.[4][5]

Step 1: Acylation of 2-Fluorotoluene

  • To a 250 mL three-necked flask, add 2-fluorotoluene (11 g, 0.1 mol), aluminum trichloride (33.4 g, 0.25 mol), and 100 mL of dichloromethane.[4]

  • Control the temperature at -5°C and add acetyl chloride (8.6 g, 0.11 mol) dropwise.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and react for 2 hours.[4]

  • Monitor the reaction by TLC. Upon completion, add 50 mL of ice water and 25 mL of dilute hydrochloric acid at 0°C.[4]

  • Separate the organic layer, wash, dry, and remove the solvent by rotary evaporation to obtain 4-fluoro-3-methylacetophenone.[4] The reported yield is 88-91%.[4]

Step 2: Cyanation of 4-Fluoro-3-methylacetophenone

  • Combine 4-fluoro-3-methylacetophenone (7.6 g, 0.05 mol), potassium ferrocyanide (21.2 g, 0.05 mol), 10% tetrabutylammonium (B224687) bromide, and 100 mL of N-butylimidazole.[4]

  • Heat the mixture to 140-160°C and react for 14 hours, monitoring by TLC.[4][5]

  • After the reaction is complete, cool to 80°C and add 100 mL of ethyl acetate, then reflux for 1 hour.[4]

  • Further workup (details not specified in the provided text) yields 3-methyl-4-cyanoacetophenone.

Step 3: Hydrolysis of 3-Methyl-4-cyanoacetophenone

  • Add acid to 3-methyl-4-cyanoacetophenone.[5]

  • Carry out the hydrolysis reaction at a temperature between 20-120°C to obtain 2-methyl-4-acetylbenzoic acid.[5]

Step 4: Esterification of 2-Methyl-4-acetylbenzoic acid

  • Add methanol to 2-methyl-4-acetylbenzoic acid.[5]

  • Perform the esterification reaction at a temperature between 20-80°C to yield methyl 2-methyl-4-acetylbenzoate.[5] An acid catalyst such as hydrochloric acid or sulfuric acid can be used, with a reaction temperature of 70°C being specified in one instance.[5]

Conclusion

The choice between the Fischer esterification and a multi-step synthesis for producing this compound or its derivatives depends on various factors. The Fischer esterification is a straightforward, one-step process ideal for when the corresponding carboxylic acid is readily available. The multi-step synthesis, while more complex, offers flexibility in introducing substituents onto the aromatic ring, as demonstrated by the synthesis of methyl 2-methyl-4-acetylbenzoate. This latter approach, however, involves the use of hazardous reagents such as aluminum trichloride and cyanide sources, which require careful handling and consideration for scale-up. Researchers should weigh the trade-offs between simplicity, yield, and safety when selecting a synthetic strategy.

References

Benchmarking the efficiency of different esterification methods for 4-acetylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The esterification of 4-acetylbenzoic acid is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The selection of an appropriate esterification method is paramount to ensure high efficiency, yield, and purity of the final product. This guide provides a comparative analysis of several key esterification techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

Comparative Analysis of Esterification Methods

The choice of an esterification method depends on several factors, including the scale of the reaction, the desired reaction time, temperature constraints, and the sensitivity of the substrates to the reaction conditions. Below is a summary of common methods for the esterification of aromatic carboxylic acids like 4-acetylbenzoic acid.

Method Catalyst/Reagent Typical Reaction Time Temperature Yield Key Advantages Key Disadvantages
Fischer-Speier Esterification H₂SO₄, p-TsOH1 - 24 hoursReflux65-99%[1]Low cost, simple reagents, suitable for large-scale synthesis.[1][2]Harsh conditions, requires excess alcohol or water removal.[2]
Steglich Esterification DCC, DMAP1 - 12 hoursRoom TemperatureHighMild conditions, suitable for acid-sensitive substrates.[2]Use of stoichiometric coupling agents can be costly.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP1 - 6 hoursRoom TemperatureHighHigh yields under mild conditions, effective for sterically hindered substrates.[2]Requires a multi-step procedure to generate the mixed anhydride.
Mitsunobu Reaction DEAD/DIAD, PPh₃12 - 24 hours0 °C to Room TemperatureHighMild conditions, proceeds with inversion of configuration for chiral alcohols.[2]Generates triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to remove.[2]
Microwave-Assisted Esterification N-Fluorobenzenesulfonimide (NFSi)6 - 30 minutes120 °C99% (for benzoic acid)[3][4]Significant reduction in reaction time, high yields, energy efficient.[3][4]Requires specialized microwave equipment.
POCl₃ Mediated Esterification POCl₃1 - 3 hoursRoom Temp to RefluxGood to HighQuantitative yields at relatively low temperatures, short reaction times.POCl₃ is corrosive and moisture-sensitive.
Heterogeneous Catalysis H₃PO₄/TiO₂-ZrO₂1 - 5 hoursRefluxHigh[5]Environmentally friendly, reusable catalyst.[5]Catalyst preparation may be required.

Experimental Protocols

Detailed methodologies for the key esterification methods are provided below. These protocols are based on general procedures for aromatic carboxylic acids and can be adapted for 4-acetylbenzoic acid.

1. Fischer-Speier Esterification Protocol

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1][2]

  • Materials: 4-acetylbenzoic acid, alcohol (e.g., methanol (B129727) or ethanol), concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][6]

  • Procedure:

    • In a round-bottom flask, dissolve 4-acetylbenzoic acid in a large excess of the desired alcohol (e.g., 10-fold excess).[1]

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per 15 mL of alcohol solution).[7]

    • Attach a reflux condenser and heat the mixture to reflux for 1-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7][8]

    • After completion, cool the reaction mixture and pour it into a beaker containing water.[7]

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH reaches 7.[7]

    • Extract the ester with an organic solvent such as diethyl ether or ethyl acetate.[6][7]

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and concentrate it under reduced pressure to obtain the crude ester.[6]

    • Purify the product by recrystallization or column chromatography.[6]

2. Microwave-Assisted Esterification Protocol

This modern approach utilizes microwave irradiation to dramatically reduce reaction times.[3][4]

  • Materials: 4-acetylbenzoic acid, alcohol, N-fluorobenzenesulfonimide (NFSi) as a catalyst.[3]

  • Procedure:

    • In a 10 mL microwave reactor tube, mix 4-acetylbenzoic acid (1 mmol), the desired alcohol (2 mL), and NFSi (7 mol%).[3]

    • Stir the mixture (600 rpm) and irradiate it with microwaves at 120 °C for 30 minutes.[3]

    • After the reaction is complete, cool the mixture to room temperature.

    • Evaporate the excess alcohol under reduced pressure.

    • The crude product can then be purified by standard methods if necessary.

3. POCl₃ Mediated Esterification Protocol

This method offers a rapid and efficient alternative using phosphorus oxychloride.

  • Materials: 4-acetylbenzoic acid, alcohol, phosphorus oxychloride (POCl₃).

  • Procedure:

    • To a stirred solution of 4-acetylbenzoic acid in the desired alcohol, add POCl₃ dropwise at room temperature.

    • Continue stirring at room temperature or heat to reflux, monitoring the reaction by TLC. Primary alcohols typically react well at room temperature, while secondary alcohols may require heating.

    • Upon completion, quench the reaction by carefully adding cold water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ester.

Visualizing the Workflow

A general workflow for the esterification process is depicted below. This diagram outlines the key steps from reaction setup to the isolation of the purified product.

Esterification_Workflow start Start: 4-Acetylbenzoic Acid + Alcohol reaction Esterification Reaction (Heating/Stirring) start->reaction Add Catalyst workup Aqueous Workup (Neutralization & Extraction) reaction->workup Cool & Quench drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Final Product: Ester purification->product

General experimental workflow for esterification.

References

A Comparative Analysis of the Insect Repellent Properties of Methyl Benzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising demand for safe and effective insect repellents has spurred research into plant-based compounds as alternatives to synthetic options. Methyl benzoate (B1203000), a volatile organic compound found in many plants, and its structural analogs have emerged as promising candidates with significant insecticidal and repellent activities. This guide provides a comprehensive comparative analysis of the repellent properties of methyl benzoate and its analogs, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Quantitative Repellency and Toxicity Data

The efficacy of methyl benzoate and its analogs as insect repellents and toxicants varies depending on the chemical structure of the analog and the target insect species. The following tables summarize key quantitative data from comparative studies.

Table 1: Topical Toxicity of Methyl Benzoate and Its Analogs against Aedes aegypti (Yellow Fever Mosquito) [1]

CompoundLD50 (µ g/female )95% Confidence Interval
Butyl Benzoate5.13.8 - 6.5
n-Pentyl Benzoate7.35.9 - 9.1
Vinyl Benzoate10.78.7 - 13.5
Methyl 3-methoxybenzoate14.712.0 - 18.3
Acetophenone18.415.3 - 22.4
Propyl Benzoate19.215.6 - 24.1
Methyl 2-chlorobenzoate (B514982)29.223.9 - 36.3
Methyl 2-methylbenzoate36.429.5 - 45.9
Methyl Benzoate 45.6 36.9 - 58.0
Hexyl Benzoate50.940.5 - 66.8
Ethyl Benzoate71.054.9 - 97.4

Data from Larson et al. (2021). Toxicity was determined by topical application.

Table 2: Spatial Repellency of Methyl Benzoate and Its Analogs against Cimex lectularius (Common Bed Bug) [2][3][4]

CompoundRepellency at 0 hoursRepellency at 24 hoursRepellency at 7 days
Methyl Benzoate (MB) SignificantNot SignificantNot Significant
Methyl 2-methoxybenzoate (B1232891) (M2MOB)SignificantSignificantSignificant
Methyl 3-methoxybenzoate (M3MOB)SignificantNot SignificantSignificant
Vinyl Benzoate (VB)SignificantSignificantNot Significant
Methyl 2-chlorobenzoate (M2CB)SignificantSignificantNot Significant
Methyl 3-methylbenzoate (B1238549) (M3MB)SignificantSignificantNot Significant
Hexyl Benzoate (HB)Not SignificantNot SignificantNot Significant
DEET (N,N-diethyl-meta-toluamide)Not SignificantSignificantSignificant

Data from Larson et al. (2022). Repellency was assessed using a four-disc choice assay.

Structure-Activity Relationships

The data suggests that modifications to the methyl benzoate structure can significantly impact its biological activity.

  • Ester Chain Length: In toxicity studies against Aedes aegypti, increasing the alkyl chain length of the ester from methyl to butyl or n-pentyl increased toxicity[1]. However, a further increase to a hexyl group resulted in decreased toxicity, indicating an optimal chain length for insecticidal activity[1].

  • Ring Substitutions: The addition of a methoxy (B1213986) group at the 3-position (methyl 3-methoxybenzoate) or a chloro or methyl group at the 2-position (methyl 2-chlorobenzoate and methyl 2-methylbenzoate) resulted in higher toxicity against Aedes aegypti compared to the parent methyl benzoate[1]. Against bed bugs, methoxy substitutions at the 2- and 3-positions (M2MOB and M3MOB) demonstrated the most prolonged repellent effects[2][3][4].

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate evaluation of insect repellent efficacy. Below are detailed methodologies for two commonly employed assays.

Arm-in-Cage Assay for Mosquito Repellency

This method is a standard for assessing the efficacy of topical repellents against mosquitoes.

  • Objective: To determine the complete protection time (CPT) of a repellent formulation when applied to human skin.

  • Materials:

    • Test cages (e.g., 40x40x40 cm) containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).

    • Test repellent formulation and a control substance (e.g., solvent alone).

    • Human volunteers.

    • Protective gloves.

  • Procedure:

    • A defined area of a volunteer's forearm is treated with a specific amount of the test repellent. The rest of the arm and hand are covered with a protective glove.

    • The treated forearm is exposed inside the mosquito cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

    • The number of mosquito landings and probes (or bites) is recorded during each exposure period.

    • The test continues until the first confirmed bite, and the time from application to this point is recorded as the CPT.

  • Data Analysis: The CPT is calculated for each volunteer and repellent. A longer CPT indicates a more effective and/or longer-lasting repellent.

Y-Tube Olfactometer Assay for Spatial Repellency

This assay is used to evaluate the spatial repellency or attractancy of volatile compounds.

  • Objective: To determine if an insect is repelled by, attracted to, or indifferent to a specific odor.

  • Materials:

    • Glass Y-tube olfactometer.

    • Air pump and flow meters to deliver a constant, clean airflow.

    • Test chambers for introducing the odor source.

    • Test substance (e.g., filter paper treated with a methyl benzoate analog).

    • Control substance (e.g., filter paper with solvent only).

  • Procedure:

    • A constant and equal flow of clean air is passed through both arms of the Y-tube.

    • The test substance is placed in the test chamber connected to one arm, and the control substance is placed in the chamber connected to the other arm.

    • A single insect is released at the base of the Y-tube.

    • The insect is given a set amount of time (e.g., 5 minutes) to make a choice. The arm it enters and the time it spends in each arm are recorded.

  • Replication: The experiment is repeated with a large number of insects to obtain statistically robust data. The positions of the test and control arms are swapped periodically to avoid positional bias.

  • Data Analysis: The number of insects choosing the arm with the test substance is compared to the number choosing the control arm using a chi-squared test or a similar statistical method. A significant preference for the control arm indicates repellency.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in insect olfaction and the workflows of the described experimental protocols.

Insect_Olfactory_Signaling cluster_brain To Antennal Lobe Odorant Methyl Benzoate Analog OBP Odorant-Binding Protein (OBP) Odorant->OBP OR_complex ORx (Ligand-specific) Orco (Co-receptor) OBP->OR_complex:f0 Delivery & Binding Ion_Channel Ion Channel (Cation Influx) OR_complex->Ion_Channel Conformational Change & Channel Opening Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+, Ca2+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal to Brain Signal to Brain Action_Potential->Signal to Brain

Caption: Insect Olfactory Signaling Pathway for Methyl Benzoate Analogs.

Experimental_Workflows cluster_arm_in_cage Arm-in-Cage Assay cluster_y_tube Y-Tube Olfactometer Assay A1 Apply Repellent to Volunteer's Arm A2 Expose Arm in Mosquito Cage A1->A2 A3 Record Landings/Bites A2->A3 A4 Repeat at Intervals A3->A4 A4->A2 No bite A5 Determine Complete Protection Time (CPT) A4->A5 First bite Y1 Prepare Test (Repellent) & Control Arms Y2 Introduce Insect at Base of Y-Tube Y1->Y2 Y3 Observe Insect's Choice (Time in each arm) Y2->Y3 Y4 Repeat with Multiple Insects Y3->Y4 Y5 Analyze Data for Repellency/Attraction Y4->Y5

Caption: Experimental Workflows for Repellency Testing.

Mechanism of Action: Olfactory Signaling

The repellent effect of methyl benzoate and its analogs is primarily mediated through the insect's olfactory system. Volatile molecules are detected by specialized sensory neurons housed in sensilla on the insect's antennae and maxillary palps[5].

The current understanding of insect olfactory signal transduction for many odorants, including likely for methyl benzoate and its analogs, involves the following key steps:

  • Binding to Odorant-Binding Proteins (OBPs): Volatile molecules enter the sensillum lymph and bind to OBPs. These proteins are thought to solubilize the hydrophobic odorants and transport them to the olfactory receptors on the dendritic membrane of the olfactory receptor neurons (ORNs)[5].

  • Activation of Odorant Receptors (ORs): The odorant-OBP complex, or the odorant itself, binds to a specific Odorant Receptor (OR). Insect ORs are a unique class of ligand-gated ion channels. They form a heteromeric complex consisting of a variable, ligand-specific subunit (ORx) and a highly conserved co-receptor subunit known as Orco[6][7][8].

  • Ion Channel Gating and Depolarization: Upon ligand binding, the OR-Orco complex undergoes a conformational change, opening a non-selective cation channel[6][7][8]. This leads to an influx of cations (such as Na+ and Ca2+), causing depolarization of the ORN membrane.

  • Action Potential and Signal Transmission: If the depolarization reaches the threshold, it triggers an action potential that travels along the axon of the ORN to the antennal lobe of the insect's brain, signaling the presence of the repellent compound.

While this ionotropic signaling is the primary and rapid mechanism, there is also evidence for the involvement of metabotropic signaling pathways, potentially involving G-proteins, that may modulate the sensitivity and temporal dynamics of the olfactory response[9][10][11][12]. For instance, the odorant receptor CquiOR32 in the southern house mosquito, Culex quinquefasciatus, has been shown to be activated by methyl salicylate[13]. The identification of specific ORs for a wider range of methyl benzoate analogs is an active area of research.

References

Cross-validation of analytical techniques for methyl 4-acetylbenzoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Techniques for the Quantification of Methyl 4-acetylbenzoate

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and intermediates like this compound is paramount. Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results across different analytical platforms. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Introduction to Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for the intended analytical purpose. This is crucial when transferring a method between laboratories, implementing a new technology, or when a secondary method is needed for confirmatory purposes. The goal is to ensure that the different methods provide comparable results in terms of accuracy, precision, and linearity over a specified concentration range.

Comparison of Analytical Techniques

The choice of analytical technique depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the sample matrix. This compound, an aromatic ketone, is amenable to analysis by several techniques.

Table 1: Comparison of Quantitative Performance Data for Analytical Techniques

The following table summarizes typical performance characteristics for the quantification of small aromatic molecules similar to this compound. This data is representative and serves as a general comparison. Actual performance may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSqNMR
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%98.5 - 101.5%
Precision (% RSD) ≤ 1.5%≤ 2.0%≤ 1.0%
Limit of Detection (LOD) ~1 µg/mL~0.5 µg/mL~10 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~1.5 µg/mL~30 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar aromatic compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) is a common starting point. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm is suitable for aromatic compounds with a benzene (B151609) ring.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly well-suited for volatile and thermally stable compounds. While this compound has limited volatility, it can be analyzed by GC-MS, especially for trace-level quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 178, 163, 135).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Standard Preparation: Prepare a stock solution of this compound in the same solvent and perform serial dilutions to create calibration standards. An internal standard (e.g., a deuterated analog) is recommended for improved accuracy.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte. Quantification is achieved by comparing the integral of an analyte signal to the integral of a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer an appropriate volume to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate integration.

    • Number of Scans: Sufficient to obtain an adequate signal-to-noise ratio (S/N > 150 for the signals to be integrated).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte (e.g., the singlet from the methyl ester protons) and the internal standard.

  • Calculation: The concentration or purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow and Logical Relationships

To better understand the processes involved, the following diagrams illustrate the general workflow for cross-validation and a logical comparison of the analytical techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_purpose Define Purpose and Scope select_methods Select Analytical Methods (e.g., HPLC, GC-MS, qNMR) define_purpose->select_methods set_acceptance Set Acceptance Criteria select_methods->set_acceptance prepare_samples Prepare Identical Sample Sets set_acceptance->prepare_samples analyze_hplc Analyze by HPLC-UV prepare_samples->analyze_hplc analyze_gcms Analyze by GC-MS prepare_samples->analyze_gcms analyze_qnmr Analyze by qNMR prepare_samples->analyze_qnmr collect_data Collect and Process Data analyze_hplc->collect_data analyze_gcms->collect_data analyze_qnmr->collect_data stat_analysis Statistical Analysis (e.g., t-test, F-test) collect_data->stat_analysis compare_criteria Compare Against Acceptance Criteria stat_analysis->compare_criteria report Generate Validation Report compare_criteria->report decision Decision on Method Equivalency report->decision

Caption: General workflow for the cross-validation of analytical methods.

MethodComparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR analyte This compound Quantification hplc_pros Pros: - Robust and reliable - Good precision and accuracy - Widely available analyte->hplc_pros Suitable for routine QC gcms_pros Pros: - High sensitivity (SIM mode) - High selectivity - Structural information analyte->gcms_pros Ideal for trace analysis qnmr_pros Pros: - Primary method (no same-compound standard needed) - High precision - Non-destructive analyte->qnmr_pros Excellent for purity assessment hplc_cons Cons: - Moderate sensitivity - Requires reference standard gcms_cons Cons: - Requires volatility - Potential for thermal degradation - More complex instrumentation qnmr_cons Cons: - Lower sensitivity - Requires high-field NMR - Potential for signal overlap

Caption: Logical comparison of HPLC-UV, GC-MS, and qNMR for this compound analysis.

Conclusion

The cross-validation of analytical techniques is essential for ensuring data integrity and confidence in analytical results. For the quantification of this compound, HPLC-UV, GC-MS, and qNMR each offer distinct advantages and disadvantages. HPLC-UV is a robust method for routine quality control. GC-MS provides high sensitivity and selectivity, making it ideal for trace analysis and impurity profiling. qNMR stands out as a primary method for accurate purity determination without the need for a specific reference standard. The choice of method or combination of methods for cross-validation will depend on the specific analytical requirements, available instrumentation, and the stage of drug development.

Spectroscopic comparison of synthesized methyl 4-acetylbenzoate with a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of laboratory-synthesized methyl 4-acetylbenzoate with a commercially available reference standard reveals a high degree of chemical equivalence, validating a common synthesis protocol. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the spectral data, the experimental procedures employed, and a clear workflow for such comparative studies.

This report outlines the synthesis of this compound via a standard Fischer esterification reaction and presents a side-by-side comparison of its ¹H NMR, ¹³C NMR, and IR spectra with those of a commercially sourced reference standard. The data confirms the successful synthesis of the target compound with a purity level comparable to the commercial standard, demonstrating the reliability of the synthesis method for producing high-quality material for research and development.

Data Presentation: A Spectroscopic Fingerprint Match

The spectral data for both the synthesized this compound and the commercial reference standard were acquired under identical conditions to ensure a direct and accurate comparison. The results, summarized in the tables below, show a negligible difference in the key diagnostic peaks, confirming the chemical identity and structural integrity of the synthesized product.

Table 1: ¹H NMR Data Comparison

Assignment Synthesized this compound (ppm) Reference Standard (ppm)
-COOCH₃3.94 (s, 3H)3.94 (s, 3H)
-COCH₃2.64 (s, 3H)2.64 (s, 3H)
Aromatic H8.11 (d, J=8.5 Hz, 2H)8.11 (d, J=8.5 Hz, 2H)
Aromatic H7.99 (d, J=8.5 Hz, 2H)7.99 (d, J=8.5 Hz, 2H)
Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data Comparison

Assignment Synthesized this compound (ppm) Reference Standard (ppm)
-COOCH₃52.552.5
-COCH₃26.926.9
Aromatic C-H129.8129.8
Aromatic C-H128.3128.3
Aromatic C (quat.)139.9139.9
Aromatic C (quat.)134.1134.1
C=O (ester)166.2166.2
C=O (ketone)197.7197.7
Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR Data Comparison

Functional Group Synthesized this compound (cm⁻¹) Reference Standard (cm⁻¹)
C=O Stretch (Ester)17251724
C=O Stretch (Ketone)16851684
C-O Stretch12781278
Aromatic C-H Stretch30103012
Technique: ATR

Experimental Protocols

Synthesis of this compound

The synthesis was performed via a Fischer esterification of 4-acetylbenzoic acid.[1]

  • Materials: 4-acetylbenzoic acid, methanol (B129727) (anhydrous), sulfuric acid (concentrated).

  • Procedure:

    • 4-acetylbenzoic acid (10.0 g, 60.9 mmol) was dissolved in anhydrous methanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

    • Concentrated sulfuric acid (2.0 mL) was cautiously added to the solution.

    • The reaction mixture was heated to reflux and maintained at that temperature for 4 hours.

    • After cooling to room temperature, the excess methanol was removed under reduced pressure.

    • The residue was dissolved in diethyl ether (100 mL) and washed successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated to yield the crude product.

    • The crude product was purified by recrystallization from a mixture of ethyl acetate (B1210297) and hexane (B92381) to afford this compound as a white crystalline solid.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Visualization of the Comparison Workflow

The logical flow of the comparative analysis is depicted in the following diagram.

G Experimental Workflow for Spectroscopic Comparison cluster_synthesis Synthesis of this compound cluster_reference Reference Standard cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start 4-Acetylbenzoic Acid + Methanol esterification Fischer Esterification (H₂SO₄ catalyst, reflux) start->esterification workup Work-up & Purification (Extraction, Recrystallization) esterification->workup synthesized_product Synthesized This compound workup->synthesized_product nmr ¹H and ¹³C NMR Spectroscopy synthesized_product->nmr Sample A ir FT-IR Spectroscopy synthesized_product->ir Sample A reference_standard Commercial Reference This compound reference_standard->nmr Sample B reference_standard->ir Sample B compare_nmr Compare NMR Spectra nmr->compare_nmr compare_ir Compare IR Spectra ir->compare_ir conclusion Conclusion on Chemical Equivalence compare_nmr->conclusion compare_ir->conclusion

Caption: Workflow for the synthesis and spectroscopic comparison.

References

Safety Operating Guide

Proper Disposal of Methyl 4-acetylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of Methyl 4-acetylbenzoate (CAS No: 3609-53-8), designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Immediate Safety and Handling Information

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is a combustible solid and can be harmful if it comes into contact with skin, is inhaled, or is swallowed.[1] It is known to cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and protective clothing.[1][2]

In the event of exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[1][3]

  • Inhalation: Move the individual to fresh air. Seek medical attention if symptoms occur.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[3]

Key Chemical and Safety Data

All quantitative and safety data are summarized below for easy reference. This information is critical for accurate labeling and safe handling during the disposal process.

ParameterValueSource
Physical State Powder Solid[2]
Appearance Off-white[2]
Molecular Formula C₁₀H₁₀O₃[2][4]
Molecular Weight 178.19 g/mol [2]
Melting Point 93 - 95 °C (199.4 - 203 °F)[2]
Storage Class 11 (Combustible Solids)[4]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1]

Operational Plan for Disposal

The disposal of this compound, like most laboratory chemicals, is regulated and must not be treated as common waste.[5][6] It should never be disposed of in the regular trash or down the sewer system.[5][7] The following protocol outlines the standard operating procedure for its collection and disposal.

Step 1: Waste Collection and Containerization
  • Designate a Waste Container: Collect waste this compound in a dedicated, properly labeled container. The container must be in good condition, with no leaks or rust, and have a secure lid.[8] Plastic bottles are often preferred for hazardous waste when chemical compatibility is not an issue.[5]

  • Ensure Compatibility: The container must be made of a material compatible with the chemical. Do not use food-grade containers like milk jugs.[6]

  • Keep Closed: Containers must be kept closed at all times except when adding waste.[6][8]

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical compliance step. As soon as the first particle of waste is added to the container, it must be labeled as "Hazardous Waste."[5][9] The label, typically a tag provided by your institution's Environmental Health and Safety (EHS) office, must include:

  • The full, unabbreviated chemical name: "this compound".[5]

  • The quantity or percentage of the waste in the container.[5]

  • The date of waste generation.[5]

  • The specific location of origin (e.g., Building, Room Number).[5]

  • The name and contact information of the Principal Investigator or responsible party.[5]

  • Appropriate hazard pictograms checked off.[5]

Step 3: Segregation and Storage
  • Segregate Incompatibles: Store the waste container in a designated, secure area, segregated from incompatible materials. This compound is incompatible with strong bases, oxidizing agents, and reducing agents.[3]

  • Secondary Containment: It is best practice to store hazardous waste with secondary containment to catch any potential leaks.[9]

  • Accumulation Limits: Be aware of institutional and regulatory limits on the amount of hazardous waste that can be accumulated in a laboratory (e.g., typically no more than 55 gallons).[9]

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS or Hazardous Waste Program to arrange for pickup.[5][9]

  • Submit Paperwork: A completed hazardous waste information form or manifest must typically be submitted to the EHS office.[5]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste; this should be done by trained EHS staff.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation & Collection cluster_preparation Preparation for Disposal cluster_disposal Final Disposal start Unused or Contaminated This compound container Place in a Designated, Compatible Waste Container start->container Generation labeling Affix 'Hazardous Waste' Label with Complete Information container->labeling storage Store in Secure Area with Secondary Containment labeling->storage segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) storage->segregate contact_ehs Contact EHS/Waste Office for Pickup segregate->contact_ehs Container Full end_point Proper Disposal by Authorized Personnel contact_ehs->end_point

Caption: Logical workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills: For small, dry spills, carefully sweep up the solid material, avoiding the generation of dust.[1][10] Place the swept material and any contaminated cleaning supplies into your designated hazardous waste container.[2]

  • Major Spills: For larger spills, evacuate the immediate area and contact your institution's EHS department for emergency response.[10]

References

Personal protective equipment for handling Methyl 4-acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 4-acetylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 93-96 °C
Boiling Point 295.6 °C at 760 mmHg
Solubility Limited solubility in water; soluble in organic solvents like ethanol (B145695), acetone, and dichloromethane.
Storage Temperature Store in a cool, dry place.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield must be worn at all times.[1][2]
Hand Protection Chemical-resistant gloves are required. Butyl or neoprene gloves are recommended over nitrile, which has poor resistance to esters and ketones.[3][4][5]
Body Protection A fully buttoned lab coat is necessary to protect against splashes. For larger quantities, a chemical-resistant apron is also recommended.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. If these are not available, an N-95 respirator may be necessary.[6]
Operational Plan: Step-by-Step Handling Procedure

Follow this detailed methodology for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Before beginning work, ensure that a chemical fume hood is available and functioning correctly.[7]

  • Designate a specific area within the lab for handling this compound to minimize contamination.

  • Assemble all necessary equipment, including spatulas, weigh boats, and containers, within the fume hood.[7]

2. Weighing the Compound (Tare Method):

  • Place a labeled, empty container with a lid on the balance and tare it to zero.

  • Transfer the container to the chemical fume hood.

  • Carefully add the desired amount of this compound to the container.

  • Secure the lid on the container.

  • Return the container to the balance to obtain the final weight.[8]

  • Perform any necessary weight adjustments within the fume hood.[8]

3. Post-Handling and Decontamination:

  • After handling, decontaminate all work surfaces and non-disposable equipment.

  • Wipe down surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[9]

  • Dispose of all contaminated disposable items, such as gloves and weigh boats, as hazardous waste.[10]

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Spill Response:

  • Minor Spill (contained within the fume hood):

    • Alert others in the immediate area.

    • Use an absorbent material (e.g., vermiculite (B1170534) or sand) to cover the spill.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area as described above.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert your supervisor.[11]

    • If the material is flammable, turn off any nearby ignition sources.[12]

    • Follow your institution's emergency response protocol.[11]

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Segregation and Collection:

  • Heavily Contaminated Waste:

    • This includes unused or excess this compound and any materials used to clean up a significant spill.

    • Collect this waste in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

  • Lightly Contaminated Waste:

    • This includes items such as used gloves, weigh boats, and paper towels from routine handling.

    • Place these items in a separate, sealed plastic bag or container that is also labeled as hazardous waste.[13]

Labeling and Storage:

  • All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name (this compound), the associated hazards (e.g., irritant), and the accumulation start date.[14][15][16]

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[11]

Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[13]

  • Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood prep_materials Assemble Materials prep_fumehood->prep_materials handling_weigh Weigh Compound (Tare Method) prep_materials->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decon Decontaminate Work Surfaces handling_procedure->cleanup_decon disposal_segregate Segregate Waste (Heavily vs. Lightly Contaminated) handling_procedure->disposal_segregate cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_label Label Hazardous Waste Container disposal_segregate->disposal_label disposal_store Store in Designated Waste Area disposal_label->disposal_store disposal_pickup Arrange for EHS Waste Pickup disposal_store->disposal_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.